1-Benzyl-1H-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVSPZZIBWDHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334583 | |
| Record name | 1-Benzyl-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199061 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4706-43-8 | |
| Record name | 1-Benzyl-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-1H-BENZOTRIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-benzotriazole from Benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-1H-benzotriazole, a valuable building block in medicinal chemistry and materials science. The document details various synthetic approaches starting from benzyl chloride, including direct alkylation of benzotriazole and a one-pot synthesis from o-phenylenediamine. This guide is intended to equip researchers with the necessary information to select and perform the optimal synthesis for their specific needs, offering a comparative analysis of reaction conditions and detailed experimental protocols.
Introduction
Benzotriazole and its N-substituted derivatives are a class of heterocyclic compounds with a wide range of applications, including their use as corrosion inhibitors, antifreeze agents, and ultraviolet light stabilizers. In the realm of drug development, N-alkylated benzotriazoles are recognized as important pharmacophores found in various biologically active molecules, exhibiting antimicrobial, antifungal, analgesic, anti-inflammatory, and antihypertensive properties. The synthesis of this compound, in particular, is of significant interest due to the versatile reactivity of the benzyl group, which allows for further functionalization.
The primary challenge in the N-alkylation of benzotriazole is controlling the regioselectivity, as the reaction can yield both N1- and N2-substituted isomers. The ratio of these isomers is highly dependent on the reaction conditions, such as the choice of base, solvent, and alkylating agent. This guide will explore methods that favor the formation of the desired this compound isomer.
Synthetic Approaches
Two primary methodologies for the synthesis of this compound from benzyl chloride are prevalent in the literature: direct alkylation of benzotriazole and a one-pot synthesis commencing with o-phenylenediamine.
Direct Alkylation of Benzotriazole
The most straightforward approach involves the direct N-alkylation of benzotriazole with benzyl chloride in the presence of a base. This method's efficiency and regioselectivity are heavily influenced by the reaction parameters.
A general representation of the direct alkylation is depicted below, illustrating the formation of both N1 and N2 isomers.
One-Pot Synthesis from o-Phenylenediamine
An alternative and high-yielding method is a one-pot synthesis that begins with o-phenylenediamine. This process involves the initial N-alkylation of o-phenylenediamine with benzyl chloride, followed by diazotization and in-situ intramolecular cyclization to form the benzotriazole ring. This approach has been reported to exclusively yield the N1-alkylated product.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes quantitative data from various reported syntheses of this compound, allowing for a direct comparison of different methodologies.
| Method | Starting Materials | Base/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Direct Alkylation | Sodium salt of benzotriazole, Benzyl chloride | - | Ethanol, Water | 60 | 4 | - | [1] |
| Direct Alkylation | Benzotriazole, Benzyl chloride | SiO₂, K₂CO₃, TBAB | Solvent-free | Thermal/Microwave | - | Moderate to High | [2] |
| One-Pot Synthesis | o-Phenylenediamine, Benzyl chloride, NaNO₂, HCl | NaH | Dry Chloroform | 40 (step 1) | 3 (step 1) | 93 |
TBAB: Tetrabutylammonium bromide
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Direct Alkylation using the Sodium Salt of Benzotriazole[2]
This protocol describes the synthesis of this compound starting from the pre-formed sodium salt of benzotriazole.
Materials:
-
Sodium salt of benzotriazole (1 mmol, 0.148 g)
-
Benzyl chloride (1 mmol, 0.126 g)
-
Ethanol
-
Water
Procedure:
-
A mixture of the sodium salt of benzotriazole (0.148 g, 1 mmol) and benzyl chloride (0.126 g, 1 mmol) is prepared in a 5 ml solution of ethanol and water.
-
The mixture is heated to 60°C (333 K) with continuous stirring for 4 hours.
-
After 4 hours, the heating is stopped, and the mixture is set aside for slow evaporation.
-
Crystals of this compound suitable for X-ray diffraction are reported to form after two weeks.
Protocol 2: One-Pot Synthesis from o-Phenylenediamine[1]
This highly efficient protocol produces this compound in excellent yield.
Materials:
-
o-Phenylenediamine (0.01 mol, 1.08 g)
-
Sodium hydride (NaH) (0.01 mol, 0.24 g of 60% dispersion in oil)
-
Dry chloroform
-
Benzyl chloride (0.01 mol, 1.27 g)
-
Hydrochloric acid (HCl), cold solution
-
Sodium nitrite (NaNO₂), freshly prepared cold solution (0.01 mol, 0.69 g)
-
Ice water
Workflow:
References
An In-depth Technical Guide to 1-Benzyl-1H-benzotriazole: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Benzyl-1H-benzotriazole, a key derivative of the versatile benzotriazole heterocyclic system. The document details its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and applications, with a focus on its relevance in organic synthesis and medicinal chemistry.
Chemical Structure and Isomerism
This compound (C₁₃H₁₁N₃) is an aromatic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring. A benzyl group is attached to the N1 position of the triazole ring. X-ray crystallography studies reveal that the benzotriazole ring system is nearly planar.[1] The phenyl ring of the benzyl group is oriented at a significant dihedral angle to the benzotriazole plane, specifically 75.08°.[1]
It is crucial to distinguish this isomer from its counterpart, 2-Benzyl-1H-benzotriazole, where the benzyl group is attached to the N2 position. The position of substitution significantly influences the molecule's chemical properties and reactivity.
References
An In-depth Technical Guide to 1-Benzyl-1H-benzotriazole (CAS: 4706-43-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1H-benzotriazole, a substituted benzotriazole derivative, is a compound of interest in medicinal chemistry and materials science. Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and a summary of the known biological activities of related compounds, which may inform future research and drug development efforts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in various experimental settings.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 4706-43-8 | [3] |
| Molecular Formula | C₁₃H₁₁N₃ | [4] |
| Molecular Weight | 209.25 g/mol | [4] |
| Appearance | White solid | [5] |
| Melting Point | 115-116 °C | [6] |
| Boiling Point | 400.9 ± 24.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Solubility | Soluble in organic solvents such as ethanol and acetone; slightly soluble in water. | [7] |
| Crystal Structure | Monoclinic | [1] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. A summary of the available data is provided in Table 2.
Table 2: Spectroscopic Data of this compound
| Technique | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃, 500 MHz) | δ = 5.50 (s, 2H), 7.20 – 7.50 (m, 8H), 7.65 (s, 1H), 7.80 (d, 2H) ppm | [8] |
| ¹³C NMR (CDCl₃, 500 MHz) | δ = 54.20 , 119.53, 125.6, 127.4, 127.8, 128.5, 128.6, 128.8, 130.4, 134.6, 148.2 ppm | [8] |
| Mass Spectrometry (EI) | Parent ion peak observed, with a strong peak at m/z 104, indicative of the 1-substituted isomer. | |
| IR Spectroscopy | N-H stretching and bending vibrations (in parent benzotriazole) at 3345 and 1594 cm⁻¹. C-H in-plane and out-of-plane bending vibrations at 1207, 876, 774, and 743 cm⁻¹. | [9] |
| UV-Vis Spectroscopy | Spectrum available in methanol. | [10] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols from the literature.
Method 1: Reaction of Sodium Benzotriazolide with Benzyl Chloride
This method involves the nucleophilic substitution of chloride from benzyl chloride by the sodium salt of benzotriazole.[1]
Experimental Protocol:
-
A mixture of the sodium salt of benzotriazole (0.148 g, 1 mmol) and benzyl chloride (0.126 g, 1 mmol) is prepared in a solution of ethanol and water (5 ml).
-
The mixture is heated to 333 K (60 °C) with continuous stirring for 4 hours.
-
After the reaction, the mixture is set aside for slow evaporation.
-
Crystals of this compound suitable for X-ray diffraction can be formed over a period of two weeks.[1]
Method 2: One-Pot Synthesis from o-Phenylenediamine
This approach involves a one-pot reaction starting from o-phenylenediamine.
Experimental Protocol:
-
Equimolar mixtures of benzotriazole (1 g, 8.39 mmol), 4-nitrobenzyl bromide (1.81 g, an analog of benzyl bromide), and K₂CO₃ (3.47 g) are dissolved in DMF.[11]
-
Three equivalents of powdered potassium carbonate are added to the solution.
-
The reaction mixture is stirred at room temperature overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mass is poured into ten volumes of water.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with water and then distilled to remove the solvent.
-
The pure compound is obtained by adding four volumes of hexane, cooling the mixture for 2 hours at 283–288 K (10–15 °C), and filtering the resulting solid.[11]
Synthesis Workflow
The general synthesis of 1-substituted benzotriazoles can be visualized as a straightforward workflow.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzotriazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
Spectroscopic Profile of 1-Benzyl-1H-benzotriazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-1H-benzotriazole, a compound of interest for researchers, scientists, and professionals in drug development. The guide presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for these techniques, and includes a workflow diagram for spectroscopic analysis.
Introduction
This compound (C₁₃H₁₁N₃, Exact Mass: 209.0953 g/mol ) is a derivative of benzotriazole featuring a benzyl group attached to one of the nitrogen atoms of the triazole ring.[1] Benzotriazole and its derivatives are known for a wide range of applications, including their use as corrosion inhibitors and their potential in medicinal chemistry. A thorough understanding of the spectroscopic characteristics of this compound is crucial for its identification, characterization, and quality control in research and development settings. This guide summarizes the key spectroscopic data to support these activities.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. While mass spectrometry data is readily available, detailed public access to NMR and IR spectral data is limited. The expected ranges for NMR and IR peaks are discussed based on the compound's structure and data from similar compounds.
Mass Spectrometry (MS)
Mass spectrometry of this compound has been reported, providing key information about its molecular weight and fragmentation pattern. The electron ionization mass spectrum is available through the NIST WebBook.[2]
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃ | [1] |
| Exact Mass | 209.0953 g/mol | [1] |
| Molecular Weight | 209.25 g/mol | [1] |
| Major Fragments (m/z) | Data not fully available in search results | |
| Ionization Type | Electron Ionization (EI) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While spectral database entries confirm the existence of ¹H and ¹³C NMR data for this compound, the specific chemical shifts and coupling constants are not publicly available in the performed searches.[3] However, expected chemical shift regions can be predicted based on the molecular structure.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Benzotriazole Aromatic (4H) | 7.0 - 8.5 | Multiplets | 4H |
| Benzyl Aromatic (5H) | 7.0 - 7.5 | Multiplets | 5H |
| Methylene (-CH₂-) (2H) | 5.5 - 6.0 | Singlet | 2H |
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Expected Chemical Shift (ppm) |
| Benzotriazole Aromatic | 110 - 150 |
| Benzyl Aromatic | 125 - 140 |
| Methylene (-CH₂-) | 50 - 60 |
Infrared (IR) Spectroscopy
Similar to the NMR data, while an FTIR spectrum for this compound is noted in spectral databases, the detailed peak list is not readily accessible.[3] The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N | 1000 - 1350 | Stretching |
| N=N | 1400 - 1600 | Stretching (often weak) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols provide a foundation for acquiring data for this compound and similar organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference point for the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
-
Ionization: The sample is ionized using an appropriate technique. For a volatile compound like this, Electron Ionization (EI) is a common method.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
The Crystal Structure of 1-Benzyl-1H-benzotriazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1-Benzyl-1H-benzotriazole, a molecule of interest in medicinal chemistry due to the diverse biological activities associated with benzotriazole derivatives.[1][2][3][4] This document details the crystallographic data, experimental protocols for its synthesis and structure determination, and key structural features.
Molecular Structure and Crystallographic Data
This compound (C₁₃H₁₁N₃) is a bicyclic heterocyclic compound consisting of a benzene ring fused to a 1,2,3-triazole ring, with a benzyl group attached to one of the nitrogen atoms. The crystal structure reveals a monoclinic system.[1]
Crystal Data and Structure Refinement
The determination of the crystal structure was performed using single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.
| Parameter | Value |
| Empirical formula | C₁₃H₁₁N₃ |
| Formula weight | 209.25 |
| Temperature | 193 K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 11.5734 (10) Å |
| b | 5.9705 (4) Å |
| c | 16.1202 (14) Å |
| α | 90° |
| β | 106.490 (4)° |
| γ | 90° |
| Volume | 1068.07 (15) ų |
| Z | 4 |
| Density (calculated) | 1.301 Mg/m³ |
| Absorption coefficient (μ) | 0.64 mm⁻¹ |
| F(000) | 440 |
| Data collection & refinement | |
| Diffractometer | Enraf–Nonius CAD-4 |
| Reflections collected | 2125 |
| Independent reflections | 2020 [R(int) = 0.108] |
| Final R indices [I>2σ(I)] | R1 = 0.055, wR2 = 0.138 |
| R indices (all data) | R1 = 0.063, wR2 = 0.145 |
| Goodness-of-fit on F² | 1.12 |
Table 1: Crystal data and structure refinement for this compound.[1]
Molecular Geometry
The benzotriazole ring system is essentially planar, with a maximum deviation of 0.0173 (18) Å for the N3 atom.[1] A key feature of the molecular conformation is the dihedral angle between the mean plane of the benzotriazole ring system and the phenyl ring of the benzyl group, which is 75.08 (8)°.[1] In the crystal, molecules form centrosymmetric dimers through weak C—H···N hydrogen bonds.[1] Additionally, weak π–π stacking interactions are observed between adjacent benzotriazole rings, with a centroid-centroid distance of 3.673 (11) Å.[1]
Figure 1: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are described in the literature.
Method 1: A mixture of the sodium salt of benzotriazole (1 mmol) and benzyl chloride (1 mmol) in a solution of ethanol and water (5 ml) is heated to 333 K with continuous stirring for 4 hours. The mixture is then allowed to stand for slow evaporation. After two weeks, crystals suitable for X-ray diffraction are formed.[1]
Figure 2: Workflow for the synthesis of this compound (Method 1).
Method 2: In a one-pot synthesis, a mixture of o-phenylenediamine (0.01 mol) and NaH (0.01 mol) in dry chloroform is stirred for 15 minutes at 40°C. Benzyl chloride (0.01 mol) is then added slowly, and the solution is stirred for 3 hours. Following solvent removal and the addition of ice water, a cold solution of HCl (0.01 mol) is added, followed by a cold solution of NaNO₂ (0.01 mol). The resulting diazonium salt is added to a precooled solution of CH₃COONa (0.02 mol) and stirred for 1 hour at 0°C. The crude product is then purified by flash column chromatography to yield pure 1-benzyl benzotriazole.
Crystal Structure Determination
A suitable single crystal of this compound was selected for X-ray diffraction analysis. Data were collected on an Enraf–Nonius CAD-4 diffractometer using Cu Kα radiation. The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1]
Biological Context and Potential Applications
Benzotriazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] Specifically, N-alkylation of the benzotriazole ring, as seen in this compound, has been shown to enhance inhibitory activity against certain viral enzymes.[5] The structural information presented here can aid in the design of novel benzotriazole-based therapeutic agents.
Figure 3: Potential areas of biological activity for benzotriazole derivatives.
This guide serves as a foundational resource for researchers engaged in the study and development of benzotriazole-based compounds. The detailed structural and experimental data provide a solid basis for further investigation into the chemical and biological properties of this compound and its analogues.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1-Benzyl-1H-benzotriazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1-Benzyl-1H-benzotriazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document presents available qualitative information for a closely related isomer, alongside a comprehensive experimental protocol for determining accurate solubility values. This guide is intended to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.
Introduction to this compound
This compound belongs to the benzotriazole family of compounds, which are bicyclic heterocyclic systems containing a benzene ring fused to a 1,2,3-triazole ring. The addition of a benzyl group to the benzotriazole moiety significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding this solubility is crucial for a range of applications, from designing synthetic routes and purification strategies to formulating drug delivery systems. Benzotriazole derivatives are known for their diverse biological activities, making them valuable scaffolds in drug discovery.
Solubility Data
Table 1: Qualitative Solubility of 5-Benzyl-1H-benzotriazole
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Very soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly soluble |
| Chloroform | Very slightly soluble |
| Water | Practically insoluble |
Disclaimer: This data is for 5-Benzyl-1H-benzotriazole and should be used as an estimation for this compound with caution. Experimental verification is highly recommended.
The parent compound, 1H-Benzotriazole, is reportedly soluble in alcohol, benzene, toluene, chloroform, and dimethylformamide.[1][2] This suggests that this compound is also likely to be soluble in a range of polar aprotic and some polar protic solvents, with lower solubility expected in nonpolar solvents.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, the following gravimetric method is recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Micropipettes
-
Drying oven or vacuum oven
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for 10-15 minutes.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a pre-weighed, airtight syringe or a calibrated micropipette.
-
Transfer the aliquot to a pre-weighed, dry vial.
-
Determine the mass of the transferred solution.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the vials containing the aliquots. This can be achieved in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under reduced pressure in a vacuum oven.
-
Once the solvent is completely removed, reweigh the vials to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Solubility ( g/100 g solvent):
-
Mass of dissolved solute = (Mass of vial with solute) - (Mass of empty vial)
-
Mass of solvent = (Mass of solution) - (Mass of dissolved solute)
-
Solubility = (Mass of dissolved solute / Mass of solvent) x 100
-
-
Visualizations
Synthesis of this compound
The following diagram illustrates a common synthetic route to this compound from benzotriazole and benzyl chloride.
Caption: Synthetic workflow for this compound.
General Workflow for Solubility Determination
The logical workflow for determining the solubility of a solid organic compound is depicted below.
Caption: General workflow for determining solid solubility.
Conclusion
While quantitative solubility data for this compound remains to be fully documented in accessible literature, this guide provides the foundational knowledge for researchers in the field. The qualitative data for a related isomer offers a preliminary understanding, and the detailed experimental protocol empowers scientists to determine precise solubility values tailored to their specific research needs. The provided visualizations of the synthetic and solubility determination workflows offer clear, step-by-step guides for laboratory practice. Accurate solubility data is paramount for the successful application of this compound in drug development and other scientific endeavors, and it is hoped that this guide will facilitate such investigations.
References
Tautomerism of N-Substituted Benzotriazoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted benzotriazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical properties. A critical aspect of their chemistry, which profoundly influences their reactivity, biological interactions, and physicochemical characteristics, is the phenomenon of tautomerism. This technical guide provides an in-depth exploration of the tautomeric forms of N-substituted benzotriazoles, focusing on the equilibrium between N1- and N2-substituted isomers. It offers a comprehensive overview of the structural and energetic aspects of these tautomers, detailed experimental protocols for their synthesis and characterization, and a quantitative analysis of their tautomeric equilibria. Furthermore, this guide elucidates the factors governing tautomerism and discusses the implications of this phenomenon in the context of drug design and development.
Introduction: The Tautomeric Landscape of N-Substituted Benzotriazoles
Benzotriazole is a bicyclic aromatic heterocycle that can be substituted on one of the three nitrogen atoms of the triazole ring. When a substituent is introduced, it can bond to either the N1 or N2 position, giving rise to two principal tautomeric isomers: the asymmetric 1-substituted-1H-benzotriazole (N1-isomer) and the symmetric 2-substituted-2H-benzotriazole (N2-isomer). The N1 and N3 positions of the parent benzotriazole are equivalent due to rapid proton exchange.
The position of the substituent significantly alters the electronic distribution, molecular geometry, and hydrogen bonding capabilities of the molecule. Consequently, the tautomeric equilibrium is a crucial determinant of the compound's properties and behavior. The 1H-benzotriazole tautomer is generally the most stable form in both solid and solution states.[1][2] However, the introduction of a substituent at the N-position leads to a dynamic equilibrium between the N1 and N2 isomers, the position of which is influenced by a variety of factors.
Caption: Tautomeric equilibrium between N1- and N2-substituted benzotriazoles.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the N1 and N2 tautomers is dictated by a combination of electronic, steric, and environmental factors. Understanding these influences is paramount for predicting and controlling the tautomeric preference in synthetic and biological applications.
Caption: Key factors influencing the tautomeric equilibrium of N-substituted benzotriazoles.
2.1. Electronic Effects of Substituents: The electronic nature of the N-substituent plays a pivotal role. Electron-donating groups tend to favor the N1-isomer by stabilizing the positive charge that can be delocalized onto the benzene ring. Conversely, electron-withdrawing groups can influence the equilibrium towards the N2-isomer.
2.2. Steric Hindrance: Bulky substituents often favor the less sterically hindered N2-position. The symmetric nature of the N2-isomer allows the substituent to be positioned further away from the benzo ring, minimizing steric strain.
2.3. Solvent Effects: The polarity of the solvent can significantly impact the tautomeric ratio. Polar solvents may stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. For instance, studies have shown that the tautomeric equilibrium can shift in different solvent environments.[3]
2.4. Temperature: Temperature can influence the tautomeric equilibrium by altering the relative Gibbs free energies of the tautomers. Variable-temperature NMR spectroscopy is a powerful tool for studying these effects.[3]
Quantitative Analysis of Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the quantitative determination of tautomeric ratios in solution. The distinct chemical environments of the protons and carbons in the N1- and N2-isomers give rise to separate signals in the ¹H and ¹³C NMR spectra, allowing for their differentiation and quantification.
3.1. ¹H and ¹³C NMR Spectroscopy
The chemical shifts of the protons and carbons on the benzotriazole ring are sensitive to the position of the N-substituent. In the N1-isomer, the molecule is asymmetric, leading to four distinct signals for the aromatic protons and six for the aromatic carbons. In contrast, the N2-isomer possesses a C₂ᵥ symmetry axis, resulting in two signals for the aromatic protons and three for the aromatic carbons.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of N-Methylbenzotriazole Tautomers in CDCl₃
| Tautomer | Aromatic Protons | Aromatic Carbons | Methyl Carbon |
| N1-Methylbenzotriazole | 7.35-7.55 (m, 2H), 7.65 (d, 1H), 8.08 (d, 1H) | 109.5, 120.0, 124.0, 127.5, 133.0, 146.0 | 35.0 |
| N2-Methylbenzotriazole | 7.40 (dd, 2H), 7.85 (dd, 2H) | 118.0, 127.0, 145.0 | 41.0 |
Note: The chemical shifts are approximate and can vary slightly depending on the specific experimental conditions.
The tautomeric ratio can be determined by integrating the characteristic signals of each isomer in the ¹H NMR spectrum.
3.2. Computational Studies
Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable tools for predicting the relative stabilities and energetic differences between tautomers. These calculations can provide insights into the intrinsic factors governing the tautomeric equilibrium.
Table 2: Calculated Relative Energies of Benzotriazole Tautomers
| Method | Basis Set | ΔE (N2-N1) (kcal/mol) | Reference |
| HF | aug-cc-pVTZ | +2.86 | [4] |
| MP2 | aug-cc-pVTZ | -2.58 | [4] |
| B3LYP | aug-cc-pVTZ | -0.14 | [4] |
| CCSD(T) | aug-cc-pVTZ | +0.29 | [4] |
ΔE represents the electronic energy difference. A positive value indicates that the N2-isomer is less stable than the N1-isomer.
Experimental Protocols
The synthesis of N-substituted benzotriazoles often yields a mixture of N1- and N2-isomers. The regioselectivity of the reaction can be influenced by the choice of reagents, reaction conditions, and the nature of the substituent.
4.1. General Protocol for N-Alkylation of Benzotriazole (yielding predominantly N1-isomer)
This protocol is adapted from the synthesis of N1-benzylbenzotriazole.[1]
Materials:
-
Benzotriazole
-
Alkyl halide (e.g., benzyl chloride)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Dry chloroform or Dimethylformamide (DMF)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzotriazole (1 equivalent) in dry chloroform or DMF.
-
Add a base such as sodium hydride (1 equivalent) or potassium carbonate (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Slowly add the alkyl halide (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1- and N2-isomers.
4.2. Regioselective Synthesis of N2-Aryl-1,2,3-triazoles
Recent advances have led to methods for the regioselective synthesis of N2-substituted triazoles, which can be adapted for benzotriazoles. One such method involves the copper-catalyzed annulation of azirines with aryldiazonium salts.[5]
4.3. Protocol for NMR Spectroscopic Analysis of Tautomeric Ratio
Materials:
-
Sample of N-substituted benzotriazole (mixture of tautomers)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh a sample of the N-substituted benzotriazole and dissolve it in a known volume of the chosen deuterated solvent in an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Identify the well-resolved signals corresponding to the N1- and N2-isomers. Typically, the signals of the aromatic protons are used.
-
Integrate the area under the characteristic peaks for each tautomer.
-
Calculate the molar ratio of the tautomers by dividing the integral value of each isomer by the number of protons it represents. For example:
-
Ratio = (Integral of N1-isomer peak / Number of protons for that peak) / (Integral of N2-isomer peak / Number of protons for that peak)
-
Tautomerism in Drug Discovery and Development
The tautomeric state of a drug molecule is a critical parameter that can influence its biological activity. The different tautomers can exhibit distinct binding affinities for a biological target due to their different shapes, electrostatic potentials, and hydrogen bonding patterns.
References
- 1. Regioselective Synthesis of N2-Aryl 1,2,3-Triazoles via Electro-oxidative Coupling of Enamines and Aryldiazonium Salts [organic-chemistry.org]
- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 3. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General Synthesis of Tri-Carbo-Substituted N2-Aryl-1,2,3-triazoles via Cu-Catalyzed Annulation of Azirines with Aryldiazonium Salts [organic-chemistry.org]
Theoretical and computational studies of 1-Benzyl-1H-benzotriazole
An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-Benzyl-1H-benzotriazole
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and computational analysis of this compound. The document details experimental protocols, presents key quantitative data in a structured format, and illustrates significant workflows and molecular structures through diagrams, serving as a vital resource for researchers engaged in the study and application of benzotriazole derivatives.
Molecular Structure and Synthesis
This compound is a derivative of benzotriazole featuring a benzyl group attached to one of the nitrogen atoms of the triazole ring. Its chemical structure combines the aromaticity of both the benzene and benzotriazole rings, leading to interesting electronic and steric properties.
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of the sodium salt of benzotriazole with benzyl chloride.[1]
Experimental Protocol:
-
Reactants: Sodium salt of benzotriazole (1 mmol, 0.148 g), benzyl chloride (1 mmol, 0.126 g).
-
Solvent: A mixture of ethanol and water (5 ml).
-
Procedure:
-
Combine the sodium salt of benzotriazole and benzyl chloride in the ethanol/water solvent.
-
Heat the mixture to 333 K (60 °C) with continuous stirring for 4 hours.
-
After the reaction, set aside the mixture for slow evaporation at room temperature.
-
Crystals suitable for X-ray diffraction typically form within two weeks.[1]
-
Below is a diagram illustrating the synthesis pathway.
Structural and Spectroscopic Analysis
The structural and electronic properties of this compound have been elucidated through X-ray crystallography and can be further characterized by various spectroscopic techniques.
Crystallographic Data
X-ray diffraction studies have provided precise measurements of the molecular geometry of this compound in the solid state. The benzotriazole ring system is nearly planar, while the phenyl ring is oriented at a significant dihedral angle.[1]
| Parameter | Value |
| Molecular Formula | C₁₃H₁₁N₃ |
| Molecular Weight | 209.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.5734 (10) |
| b (Å) | 5.9705 (4) |
| c (Å) | 16.1202 (14) |
| β (°) | 106.490 (4) |
| Volume (ų) | 1068.07 (15) |
| Dihedral Angle (°) | 75.08 (8) |
| (Dihedral angle between the benzotriazole and phenyl ring mean planes) |
Table 1: Key Crystallographic Data for this compound.[1]
| Bond | Length (Å) | Angle | Angle (°) |
| N1-N2 | 1.345(2) | N2-N1-C9 | 106.1(2) |
| N2-N3 | 1.321(2) | N3-N2-N1 | 111.9(2) |
| N1-C10 | 1.472(2) | C8-N3-N2 | 106.1(2) |
| C4-C9 | 1.391(3) | C11-C10-N1 | 111.9(2) |
| C10-C11 | 1.506(3) | C5-C4-C9 | 117.9(2) |
Table 2: Selected Experimental Bond Lengths and Angles.[1]
Spectroscopic Characterization
Standard spectroscopic methods are used to confirm the identity and purity of this compound.
FT-IR Spectroscopy Protocol:
-
Instrument: A Fourier Transform Infrared spectrophotometer (e.g., Bio-Rad FTS135).
-
Sample Preparation: The sample is mixed with KBr powder and pressed into a thin disk.
-
Analysis: The spectrum is typically recorded in the range of 4000–400 cm⁻¹.
-
Expected Peaks:
NMR Spectroscopy Protocol:
-
Instrument: A Nuclear Magnetic Resonance spectrometer (e.g., Bruker AVANCE 300).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra are recorded.
-
Expected Chemical Shifts (¹H NMR in CDCl₃):
-
~5.5-5.8 ppm: A singlet corresponding to the two protons of the methylene (-CH₂-) bridge.
-
~7.2-7.5 ppm: A multiplet for the protons of the benzyl group's phenyl ring.
-
~7.3-8.1 ppm: Multiplets corresponding to the four protons on the benzotriazole ring system.
-
-
Expected Chemical Shifts (¹³C NMR in CDCl₃):
-
~54 ppm: The carbon of the methylene (-CH₂-) bridge.[3]
-
~110-145 ppm: Carbons of the benzotriazole and benzene rings.
-
UV-Vis Spectroscopy:
-
Protocol: The UV-Vis spectrum is measured in a suitable solvent (e.g., water or ethanol) using a UV-Vis spectrometer.
-
Expected Absorption: Benzotriazole and its derivatives typically exhibit strong absorption bands in the UV region, which are useful for quantitative analysis.[4][5]
Computational Studies
Theoretical and computational chemistry provide deep insights into the electronic structure, reactivity, and potential biological activity of this compound.
Density Functional Theory (DFT) Analysis
DFT calculations are a powerful tool for predicting the optimized geometry, vibrational frequencies, and electronic properties of molecules.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP is a commonly used hybrid functional for such systems.[6]
-
Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is typically employed for accurate results.[7]
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm the optimized structure is a true minimum and to predict the theoretical vibrational (IR) spectrum.
-
Electronic Properties: Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to understand chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): To identify nucleophilic and electrophilic sites.
-
The following diagram illustrates a typical workflow for the computational analysis of this compound.
References
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Benzyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 1-Benzyl-1H-benzotriazole using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.
Introduction
This compound is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various biologically active compounds. Benzotriazole derivatives are known to exhibit a wide range of pharmacological activities. The application of microwave irradiation in the synthesis of these compounds provides a rapid and efficient alternative to traditional synthetic methods, which often suffer from long reaction times and harsh conditions.[1][2] Microwave-assisted synthesis utilizes the ability of certain molecules to transform electromagnetic energy into heat, leading to accelerated reaction rates.[2]
Reaction Scheme
The synthesis of this compound proceeds via the N-alkylation of benzotriazole with benzyl chloride under basic conditions, facilitated by microwave irradiation.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the microwave-assisted synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | Benzotriazole, Benzyl Chloride | [1] |
| Base | Potassium Carbonate (K₂CO₃) | [1][3] |
| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | [3] |
| Solvent | Solvent-free | [1] |
| Microwave Power | 200 W | [1][3] |
| Reaction Time | 5 minutes | [1][3] |
| Yield | 91.2% | [1] |
| Melting Point | 113-114 °C | [1] |
Experimental Protocol
This protocol details the solvent-free microwave-assisted synthesis of this compound.[1][3]
Materials:
-
Benzotriazole (0.01 mol)
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃) (0.045 mol)
-
Tetrabutylammonium bromide (TBAB) (0.05 g)
-
40% Sodium Hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Mortar and Pestle
-
Microwave-safe reaction vessel
-
Microwave reactor (200 W)
Procedure:
-
Reactant Preparation: In a mortar, thoroughly grind benzotriazole (0.01 mol), potassium carbonate (0.045 mol), and tetrabutylammonium bromide (0.05 g) with a pestle at room temperature for approximately 10 minutes.[1][3] To this mixture, add benzyl chloride.
-
Microwave Irradiation: Transfer the ground mixture to a suitable microwave-safe vessel. Place the vessel in the microwave reactor and irradiate the mixture at 200 W for 5 minutes.[1][3]
-
Work-up: After irradiation, allow the reaction mixture to cool to room temperature. Add a 40% aqueous solution of NaOH.[1][3]
-
Purification: Isolate the crude product by filtration. Recrystallize the solid from ethanol to obtain pure this compound.[1]
-
Characterization: The purified product can be characterized by its melting point, and spectroscopic techniques such as IR and ¹H NMR. The expected melting point is in the range of 113-114 °C.[1]
Experimental Workflow
The following diagram illustrates the workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationships in Synthesis
The success of the microwave-assisted synthesis is dependent on several key factors that influence the reaction rate and yield.
Caption: Key factors influencing the microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis is a powerful and efficient method for the preparation of this compound. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals in drug development to utilize this green chemistry approach for the rapid synthesis of this important chemical intermediate. The significant reduction in reaction time and high yields make this method particularly attractive for high-throughput synthesis and library generation.
References
One-Pot Synthesis of N1-Alkyl Benzotriazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated benzotriazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry, drug development, and materials science. The position of the alkyl substituent on the triazole ring profoundly influences the molecule's biological activity and physicochemical properties. The selective synthesis of N1-alkyl benzotriazoles is a key objective for chemists, as this isomer often exhibits the desired therapeutic effects. This document provides detailed protocols for a highly efficient one-pot synthesis of N1-alkyl benzotriazoles, along with alternative methods, quantitative data, and experimental workflows to guide researchers in this field. Traditional methods for the N-alkylation of benzotriazole often yield a mixture of N1 and N2 isomers, requiring tedious purification steps. The primary protocol detailed below offers a facile, high-yielding, and regioselective route to the desired N1-substituted products, circumventing the use of hazardous reagents and unstable intermediates.
Primary Protocol: One-Pot Synthesis via Intramolecular Cyclization of N-Alkyl-o-phenylenediamines
This method provides a straightforward and efficient one-pot procedure for the exclusive synthesis of N1-alkyl benzotriazoles. The protocol involves the N-alkylation of o-phenylenediamine followed by an in-situ diazotization and intramolecular cyclization. This approach is advantageous due to its mild reaction conditions, simple workup procedure, and consistently high yields of the desired N1 isomer. The reaction of alkyl bromides with o-phenylenediamines generally results in higher yields compared to alkyl chlorides under identical conditions, which can be attributed to the higher reactivity of alkyl bromides.
Experimental Protocol
Materials:
-
o-Phenylenediamine
-
Appropriate alkyl halide (e.g., benzyl bromide, butyl bromide, 1-bromotetradecane)
-
Sodium hydride (NaH)
-
Anhydrous Chloroform (CHCl3)
-
Sodium nitrite (NaNO2)
-
Glacial acetic acid
-
Sodium acetate trihydrate (NaOAc·3H2O)
-
Ice
-
Water
-
Whatman 42 filter paper
-
Silica gel for flash column chromatography
Procedure:
Step 1: N-Alkylation of o-Phenylenediamine
-
In a round-bottom flask, prepare a mixture of o-phenylenediamine (0.01 mol) and sodium hydride (0.01 mol) in dry chloroform.
-
Stir the mixture at 40°C for 15 minutes.
-
Slowly add the desired alkyl halide (0.01 mol) to the reaction mixture.
-
Continue stirring the solution for 3 hours at a constant temperature.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Add 1 mL of ice-cold water to the residue and stir for 15 minutes at 0°C. The resulting N-alkyl-o-phenylenediamine intermediate is used directly in the next step.
Step 2: Diazotization and Intramolecular Cyclization
-
To the crude N-alkyl-o-phenylenediamine from the previous step, add a solution of glacial acetic acid.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO2) while maintaining the temperature at 0°C.
-
Add sodium acetate trihydrate (NaOAc·3H2O) to catalyze the intramolecular cyclization.
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through Whatman 42 filter paper and wash the solid residue with 1 mL of water.
-
The crude product is then purified by flash column chromatography on silica gel to afford the pure N1-alkyl benzotriazole.
Data Presentation: Synthesis of Various N1-Alkyl Benzotriazoles
The following table summarizes the yields of various N1-substituted benzotriazoles synthesized using the one-pot intramolecular cyclization method.
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Benzyl chloride | N1-Benzyl benzotriazole | 93 |
| 2 | 1-Bromotetradecane | N1-Tetradecyl benzotriazole | 89 |
| 3 | Butyl bromide | N1-Butyl benzotriazole | 87 |
| 4 | p-Methoxybenzyl chloride | N1-(p-Methoxybenzyl) benzotriazole | 94 |
| 5 | 1-(2-Bromoethyl)-4-phenylpiperazine | N1-(2-(4-Phenylpiperazin-1-yl)ethyl)benzotriazole | 85 |
| 6 | Furfuryl chloride | N1-Furfuryl benzotriazole | 90 |
Experimental Workflow
Caption: One-pot synthesis of N1-alkyl benzotriazoles workflow.
Alternative Protocols: Direct N-Alkylation of Benzotriazole
Direct N-alkylation of benzotriazole with alkyl halides is a common alternative. However, this method often leads to a mixture of N1 and N2 isomers. The regioselectivity is highly dependent on the reaction conditions.
Protocol 2: Alkylation using a Carbonate Base in a Polar Aprotic Solvent
This method is a relatively mild approach for the N-alkylation of azoles.
Reagents and Materials:
-
Benzotriazole
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (typically between room temperature and 80°C) and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the N1 and N2 isomers.
Protocol 3: Alkylation using a Strong Base
For less reactive alkylating agents, a stronger base such as sodium hydride may be required. This procedure must be performed under anhydrous conditions.
Reagents and Materials:
-
Benzotriazole
-
Alkyl halide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of benzotriazole (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction at 0°C by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the N1 and N2 isomers.
Data on Regioselectivity in Direct N-Alkylation
The ratio of N1 to N2 isomers is highly dependent on the reaction conditions. The use of basic ionic liquids like [Bmim]OH under solvent-free conditions has been shown to favor the formation of the N1-alkylated product. For instance, the reaction of benzotriazole with butyl bromide in [Bmim]OH at room temperature for 3 hours gave an 87% yield with an N1:N2 isomer ratio of 68:32.[1] In contrast, traditional methods using sodium hydroxide in DMF can result in nearly equal amounts of both isomers.[1]
Signaling Pathways and Logical Relationships
The synthesis of N1-alkyl benzotriazoles via the intramolecular cyclization pathway follows a clear logical progression of chemical transformations.
Caption: Logical flow of the intramolecular cyclization pathway.
Conclusion
The one-pot synthesis of N1-alkyl benzotriazoles via intramolecular cyclization of N-alkyl-o-phenylenediamines offers a superior synthetic route compared to traditional direct alkylation methods. This protocol provides high yields of the desired N1-isomer exclusively, under mild conditions, and avoids the use of hazardous materials. For researchers in drug discovery and development, this method represents a reliable and efficient way to access a diverse range of N1-alkylated benzotriazoles for further investigation. The alternative protocols for direct N-alkylation are also presented, highlighting the challenges in controlling regioselectivity and offering potential solutions through the choice of base and solvent systems.
References
Application Notes and Protocols: 1-Benzyl-1H-benzotriazole as a Corrosion Inhibitor for Copper
Introduction
Copper and its alloys are extensively used in various industrial applications due to their excellent thermal and electrical conductivity. However, they are susceptible to corrosion, particularly in aggressive environments containing chlorides, sulfides, and acids. Corrosion can lead to material degradation, reduced performance, and premature failure of components. The use of organic corrosion inhibitors is a common and effective strategy to protect copper surfaces. Benzotriazole (BTA) and its derivatives are well-established corrosion inhibitors for copper, forming a protective film on the metal surface.[1][2][3][4] This application note details the use of a BTA derivative, 1-Benzyl-1H-benzotriazole, as a corrosion inhibitor for copper, providing experimental protocols and performance data. While data for the specific this compound is limited, this document will utilize data from a closely related compound, N-benzyl-1H-benzotriazole-1-carbothioamide (BBC), to demonstrate the evaluation process and expected performance.[5]
Mechanism of Action
The corrosion inhibition of copper by benzotriazole derivatives is primarily attributed to the formation of a stable, insoluble polymeric complex with copper ions on the metal surface.[1][3][6] This protective film acts as a physical barrier, isolating the copper from the corrosive environment. The mechanism involves the following key steps:
-
Adsorption: The benzotriazole molecules, containing nitrogen heteroatoms with lone pairs of electrons, adsorb onto the copper surface.
-
Complex Formation: The adsorbed inhibitor molecules react with copper ions (Cu⁺ and Cu²⁺) present on the surface to form a Cu-inhibitor complex. For this compound, the nitrogen atoms in the triazole ring are crucial for this coordination.
-
Film Growth: The individual complex units polymerize to form a thin, durable, and hydrophobic protective layer. This film passivates the surface by blocking both anodic (copper dissolution) and cathodic (oxygen reduction) reactions.[3]
The presence of the benzyl group in this compound can enhance the inhibitor's performance by increasing its surface coverage and hydrophobicity, thereby providing a more robust barrier against corrosive species.
References
Application of 1-Benzyl-1H-benzotriazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-benzotriazole is a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that have garnered significant interest in the field of drug discovery and development. As a derivative of benzotriazole, this compound and its analogues have been investigated for their potential as anticancer, antimicrobial, and antioxidant agents. The presence of the benzyl group at the N1 position of the benzotriazole ring system plays a crucial role in modulating its biological efficacy. These notes provide an overview of the key applications of this compound and its derivatives, supported by experimental protocols and quantitative data to aid researchers in their investigations.
Anticancer Applications
Derivatives of 1-benzyl-1H-1,2,3-triazole have shown promising anticancer activities, primarily through the inhibition of tubulin polymerization and the induction of apoptosis. These compounds represent a class of molecules that can disrupt microtubule dynamics, a clinically validated strategy in cancer therapy.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activities of various this compound derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 2.1 | VX2 (Carcinoma) | CCK-8 | 3.80 ± 0.75 | [1][2] |
| Compound 2.2 | MGC (Stomach Cancer) | CCK-8 | 3.72 ± 0.11 | [1][2] |
| Compound 2.5 | A549 (Lung Cancer) | CCK-8 | 5.47 ± 1.11 | [1][2] |
| Compound 2.5 | MKN45 (Stomach Cancer) | CCK-8 | 3.04 ± 0.02 | [1][2] |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4g) | 60 human cancer cell lines | Not specified | 0.25 - 8.34 (GI50) | Not specified |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4i) | 60 human cancer cell lines | Not specified | 1.42 - 5.86 (GI50) | Not specified |
| Benzotriazole N-acylarylhydrazone hybrid (3e) | OVCAR-3 (Ovarian Cancer) | Not specified | 0.029 | [3] |
| Benzotriazole N-acylarylhydrazone hybrid (3e) | HL-60 (TB) (Leukemia) | Not specified | 0.025 | [3] |
Experimental Protocols
This protocol outlines a method to assess the inhibitory effect of this compound derivatives on tubulin polymerization by measuring changes in turbidity.[4][5]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound derivative stock solution (in DMSO)
-
Positive control: Nocodazole or Colchicine
-
Negative control: DMSO (vehicle)
-
Pre-chilled 96-well half-area plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to a concentration of 10 mg/mL in ice-cold GTB. Keep on ice.
-
Prepare a 10 mM GTP working solution in GTB.
-
Prepare serial dilutions of the this compound derivative and control compounds in GTB to achieve 10x the final desired concentrations.
-
-
Reaction Mix Preparation:
-
On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP and 15% glycerol.
-
-
Assay Protocol:
-
Pre-warm the 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.
-
Data Analysis:
-
Plot absorbance (OD at 340 nm) versus time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the final polymer mass (plateau absorbance).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
References
- 1. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Benzylating Power of 1-Benzyl-1H-benzotriazole: A Versatile Reagent in Organic Synthesis
For Immediate Release: Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols for 1-Benzyl-1H-benzotriazole, a versatile and efficient reagent in organic synthesis. This document outlines its primary applications as both a benzylating agent and a precursor to a benzyl anion equivalent, providing clear, actionable guidance for its use in constructing complex organic molecules.
Introduction
This compound is a stable, crystalline solid that has emerged as a significant tool in the arsenal of synthetic organic chemists. Its utility stems from the unique properties of the benzotriazole moiety, which can function as an excellent leaving group in nucleophilic substitution reactions or facilitate the deprotonation of the adjacent benzylic carbon. These characteristics allow for the benzylation of a wide range of nucleophiles and for its use in carbon-carbon bond-forming reactions.
Key Applications
The primary applications of this compound in organic synthesis can be categorized into two main areas:
-
Direct Benzylation of Nucleophiles: While less common than traditional benzylating agents like benzyl bromide, this compound can serve as a benzyl group donor to various nucleophiles. The benzotriazolide anion is a good leaving group, facilitating the transfer of the benzyl cation equivalent.
-
Benzyl Anion Synthon: Upon treatment with a strong base, the benzylic protons of this compound can be abstracted to form a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles, effectively acting as a benzyl anion equivalent for the formation of new carbon-carbon bonds.
Data Presentation: Synthesis of this compound
The synthesis of this compound is a straightforward process, with several reported methods providing high yields. Below is a summary of common synthetic routes.
| Entry | Reactants | Base/Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzotriazole, Benzyl Chloride | Sodium Salt | Ethanol/Water | 60 | 4 | - | [1] |
| 2 | o-Phenylenediamine, Benzyl Chloride, NaNO₂ | NaH, NaOAc | Chloroform, HCl | 0 - 40 | 4 | 93 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound[2]
This protocol describes a one-pot synthesis starting from o-phenylenediamine.
Materials:
-
o-Phenylenediamine
-
Sodium Hydride (NaH)
-
Benzyl Chloride
-
Sodium Nitrite (NaNO₂)
-
Sodium Acetate (CH₃COONa)
-
Dry Chloroform
-
Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
A mixture of o-phenylenediamine (0.01 mol) and NaH (0.01 mol) in dry chloroform is stirred for 15 minutes at 40°C.
-
Benzyl chloride (0.01 mol) is added slowly to the mixture.
-
The solution is stirred for an additional 3 hours.
-
The solvent is removed under reduced pressure, and 1 ml of ice water is added. The mixture is stirred for 15 minutes at 0°C.
-
A freshly prepared cold solution of HCl (0.01 mol) is added slowly with constant stirring, and the mixture is stirred for another 20 minutes.
-
A freshly prepared solution of NaNO₂ (0.01 mol) in 1 ml of ice-cold water is added dropwise at 0°C. The reaction is stirred for an additional 30 minutes.
-
The precipitated diazonium salt is added to a precooled solution of CH₃COONa (0.02 mol) over 5-10 minutes at 0°C and stirred for 1 hour.
-
The reaction mixture is filtered, and the crude product is purified by flash column chromatography to afford N1-benzyl benzotriazole.
Protocol 2: Benzylation of an Electrophile using this compound as a Benzyl Anion Synthon
This protocol is a general representation of the reaction of lithiated this compound with an electrophile, based on the principles of benzotriazole chemistry developed by the Katritzky group.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., an alkyl halide, aldehyde, or ketone)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at -78°C, add n-butyllithium (1.1 mmol, 1.1 eq) dropwise.
-
Stir the resulting deep red solution at -78°C for 1 hour.
-
Add a solution of the electrophile (1.2 mmol, 1.2 eq) in anhydrous THF (2 mL) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to stir at -78°C for 2-4 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The utility of this compound in organic synthesis can be visualized through the following logical workflow and reaction mechanism diagrams.
Caption: Logical workflow for the synthesis and application of this compound.
Caption: Generalized reaction mechanism for C-benzylation using this compound.
Conclusion
This compound is a valuable reagent for introducing the benzyl group in organic synthesis. Its ability to act as a precursor to a benzyl anion equivalent provides a powerful method for the formation of carbon-carbon bonds. The protocols and data presented herein offer a solid foundation for researchers to utilize this versatile compound in their synthetic endeavors, paving the way for the efficient construction of complex molecules relevant to the pharmaceutical and chemical industries.
References
Application Notes and Protocols for 1-Benzyl-1H-benzotriazole in Antifungal and Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Benzyl-1H-benzotriazole belongs to the benzotriazole class of heterocyclic compounds, which are widely investigated for their diverse pharmacological activities. While extensive research exists on various substituted benzotriazole derivatives, showcasing their potential as antimicrobial agents, specific data on the antifungal and antibacterial properties of the parent compound, this compound, is limited in publicly available literature.
These application notes provide a comprehensive overview based on the known antimicrobial activities of closely related benzotriazole derivatives. The included protocols are standardized methodologies for researchers to evaluate the efficacy of this compound or its analogues against a panel of fungal and bacterial pathogens. The provided diagrams illustrate general experimental workflows and potential mechanisms of action for azole compounds, which can serve as a conceptual framework for investigating this specific molecule.
Application Notes: Antifungal and Antibacterial Potential
Benzotriazole and its derivatives are recognized for their broad spectrum of biological activities, including antifungal, antibacterial, and antiviral effects.[1][2] The structural flexibility of the benzotriazole scaffold allows for the design of numerous derivatives with enhanced antimicrobial potency.[3]
Antifungal Applications:
Derivatives of the broader triazole class, to which benzotriazoles are related, are mainstays in antifungal therapy. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. While specific studies on this compound are scarce, it is plausible that it could exhibit a similar mechanism of action.
Antibacterial Applications:
Various benzotriazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2] The proposed mechanisms of antibacterial action for this class of compounds are diverse and can include:
-
Inhibition of DNA Gyrase: Some heterocyclic compounds are known to interfere with bacterial DNA replication by inhibiting enzymes like DNA gyrase.
-
Disruption of Cell Membrane Integrity: Cationic derivatives can interact with and disrupt the bacterial cell membrane, leading to cell lysis.
-
Enzyme Inhibition: Benzotriazoles may inhibit other essential bacterial enzymes involved in metabolic pathways.
Given the structural similarities, this compound could be a valuable scaffold for the development of novel antibacterial agents. Empirical testing is necessary to determine its specific spectrum of activity and efficacy.
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of Benzotriazole Derivatives against Various Microorganisms
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | [2][4] |
| 5,6-substituted benzotriazole derivatives | Candida albicans | 1.6 - 25 | [4] |
| 5,6-substituted benzotriazole derivatives | Aspergillus niger | 12.5 - 25 | [4] |
| 2-oxo-4-substituted aryl-azetidinone derivative | Escherichia coli | 0.1 | [4] |
| 2-oxo-4-substituted aryl-azetidinone derivative | Aspergillus niger | 0.5 | [4] |
| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus | 8 µM | [5] |
| Benzotriazole-based β-amino alcohol (4e) | Bacillus subtilis | 16 µM | [5] |
| Benzotriazole-based oxazolidine (5g) | Bacillus subtilis | 8 µM | [5] |
Table 2: Zone of Inhibition of Benzotriazole Derivatives against Various Bacteria
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | Reference |
| BtH-azetidinone hybrid | E. coli | 18 ± 0.09 | [6] |
| BtH-azetidinone hybrid | S. aureus | 19 ± 0.09 | [6] |
Experimental Protocols
The following are detailed protocols for determining the antifungal and antibacterial activity of this compound. These are based on standardized methods and can be adapted as needed.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or McFarland densitometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[7] For fungi, adjust to the appropriate cell density as per CLSI guidelines.
-
Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of each row to achieve the highest desired test concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.[8]
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8]
-
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Antimicrobial Disks:
-
Dissolve this compound in a suitable volatile solvent to a known concentration.
-
Aseptically apply a precise volume of the solution to sterile filter paper disks and allow them to dry completely.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.[9]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[9]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[9]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours for most bacteria.[9]
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[10] The size of the zone correlates with the susceptibility of the microorganism to the compound.
-
Visualizations
Diagrams of Experimental Workflows and Potential Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a hypothetical signaling pathway for the antimicrobial action of azole compounds.
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.
Caption: Hypothetical mechanism of action for azole antifungals.
References
- 1. Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jrasb.com [jrasb.com]
- 3. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
The Versatility of 1-Benzyl-1H-benzotriazole in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Benzyl-1H-benzotriazole has emerged as a highly versatile and valuable reagent in synthetic organic chemistry, particularly in the construction of diverse heterocyclic frameworks. Its utility stems from the unique properties of the benzotriazole moiety, which can act as an excellent leaving group, a potent activating group, and a facilitator of various carbon-carbon and carbon-heteroatom bond formations. The benzyl group, in turn, provides a reactive site for functionalization and participates directly in cyclization reactions.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic compounds, offering researchers and drug development professionals a practical guide to leveraging this reagent for the creation of novel molecular entities.
Application Note 1: Synthesis of 1,2,3-Triarylpyrroles via [1+2+2] Annulation
A significant application of this compound is in the multi-step synthesis of highly substituted 1,2,3-triarylpyrroles. In this synthetic strategy, the benzotriazole moiety serves as a superb leaving group, facilitating the final ring-forming cyclization. The benzyl group provides the foundational carbon atom for the pyrrole ring.
General Workflow
The overall synthetic pathway involves the sequential lithiation and alkylation of 1-benzylbenzotriazoles, followed by an acid-catalyzed cyclization and elimination of benzotriazole to furnish the desired pyrrole ring system.
Caption: Workflow for the synthesis of 1,2,3-triarylpyrroles.
Quantitative Data
| Entry | Ar | Ar' | Product | Yield (%) |
| 1 | Ph | Ph | 1,2,3-Triphenylpyrrole | 75 |
| 2 | 4-MeC₆H₄ | Ph | 1-(4-Methylphenyl)-2,3-diphenylpyrrole | 78 |
| 3 | Ph | 4-ClC₆H₄ | 1-Phenyl-2-phenyl-3-(4-chlorophenyl)pyrrole | 72 |
Experimental Protocol: Synthesis of 1,2,3-Triphenylpyrrole
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromoacetaldehyde diethyl acetal
-
N-Benzylideneaniline
-
Formic acid
-
Ethanol
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Step 1: First Alkylation. To a stirred solution of this compound (10 mmol) in anhydrous THF (50 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents, 11 mmol) dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of 2-bromoacetaldehyde diethyl acetal (1.1 equivalents, 11 mmol) in anhydrous THF (10 mL) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution (20 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate. Purify by column chromatography (silica gel, petroleum ether/ethyl acetate gradient).
-
Step 2: Second Alkylation. To a stirred solution of the purified intermediate from Step 1 (8 mmol) in anhydrous THF (40 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents, 8.8 mmol) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Add a solution of N-benzylideneaniline (1.1 equivalents, 8.8 mmol) in anhydrous THF (10 mL) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (20 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Cyclization and Aromatization. Dissolve the crude product from Step 2 in a mixture of ethanol (30 mL) and formic acid (15 mL). Reflux the solution for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water (100 mL) and extract with dichloromethane (3 x 40 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to afford 1,2,3-triphenylpyrrole.
Application Note 2: Synthesis of this compound
The starting material for the aforementioned synthesis, this compound, can be readily prepared from commercially available reagents. This protocol details a straightforward nucleophilic substitution reaction.
General Workflow
Caption: Synthesis of this compound.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium salt of benzotriazole | Benzyl chloride | Ethanol/Water | 60 | 4 | ~95 |
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium salt of benzotriazole
-
Benzyl chloride
-
Ethanol
-
Water
-
Heating mantle or hot plate with stirrer
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask, dissolve the sodium salt of benzotriazole (10 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
-
Add benzyl chloride (1.0 equivalents, 10 mmol) to the solution with continuous stirring.
-
Heat the reaction mixture to 60 °C and maintain this temperature with stirring for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the mixture can be kept aside for slow evaporation to yield crystals.
-
Collect the solid product by filtration, wash with cold water, and air dry to obtain this compound.
These protocols provide a foundation for the application of this compound in the synthesis of complex heterocyclic molecules. The versatility of this reagent opens avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
Application Notes and Protocols for Electrochemical Studies of 1-Benzyl-1H-benzotriazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical evaluation of 1-Benzyl-1H-benzotriazole as a corrosion inhibitor, particularly for mild steel and copper alloys. The protocols outlined below are based on established electrochemical techniques and can be adapted for specific experimental conditions.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Benzotriazole and its derivatives are well-established as effective corrosion inhibitors, especially for copper and its alloys, by forming a protective film on the metal surface.[1][2][3] this compound, a derivative of benzotriazole, is investigated for its potential to offer enhanced corrosion protection due to the presence of the benzyl group, which may augment its adsorption characteristics on metal surfaces. This document details the experimental protocols for evaluating the corrosion inhibition performance of this compound using electrochemical methods.
Mechanism of Action
This compound functions by adsorbing onto the metal surface, creating a barrier that isolates the metal from the corrosive environment. The nitrogen atoms in the benzotriazole ring are crucial for this process, as they donate lone pair electrons to the vacant d-orbitals of the metal atoms, resulting in the formation of a coordinate bond. The benzyl group may further enhance this protective layer through increased surface coverage and hydrophobicity. The adsorption process can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).[4]
Caption: Proposed mechanism of this compound.
Experimental Protocols
Materials and Equipment
-
Working Electrode: Mild steel or copper coupons with a specific exposed surface area.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum or graphite rod.
-
Corrosive Medium: e.g., 1 M HCl or 3.5% NaCl solution.
-
Inhibitor: this compound of analytical grade.
-
Electrochemical Workstation: Potentiostat/Galvanostat with impedance measurement capabilities.
-
Electrochemical Cell: A three-electrode cell setup.
Experimental Workflow
Caption: Experimental workflow for electrochemical evaluation.
Detailed Protocols
3.3.1. Electrode Preparation
-
Mechanically polish the working electrode using a series of emery papers of decreasing grit size.
-
Degrease the electrode with acetone and rinse with distilled water.
-
Dry the electrode in a stream of warm air.
3.3.2. Open Circuit Potential (OCP) Measurement
-
Immerse the prepared three-electrode setup in the corrosive solution (with and without the inhibitor).
-
Allow the system to stabilize by monitoring the OCP for approximately 60 minutes, or until a steady state potential is reached.[5]
3.3.3. Electrochemical Impedance Spectroscopy (EIS)
-
After OCP stabilization, perform EIS measurements at the OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.[5]
-
Analyze the resulting Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
3.3.4. Potentiodynamic Polarization (PDP)
-
Following EIS, conduct potentiodynamic polarization scans.
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Extrapolate the Tafel plots to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).
Data Presentation
The quantitative data obtained from the electrochemical experiments should be summarized in tables for clear comparison. The following are illustrative examples of how to present the data.
Table 1: Potentiodynamic Polarization Parameters (Hypothetical Data)
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | -450 | 250 | 85 | -120 | - |
| 50 | -435 | 85 | 80 | -115 | 66.0 |
| 100 | -420 | 45 | 78 | -110 | 82.0 |
| 200 | -410 | 20 | 75 | -105 | 92.0 |
| 400 | -400 | 10 | 72 | -100 | 96.0 |
Inhibition Efficiency (IE%) is calculated as: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
Table 2: Electrochemical Impedance Spectroscopy Parameters (Hypothetical Data)
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 150 | 200 | - |
| 50 | 450 | 120 | 66.7 |
| 100 | 900 | 80 | 83.3 |
| 200 | 2000 | 50 | 92.5 |
| 400 | 4500 | 30 | 96.7 |
Inhibition Efficiency (IE%) is calculated as: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Adsorption Isotherm
To understand the adsorption mechanism of this compound on the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often a good starting point.[6][7]
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. j-cst.org [j-cst.org]
- 4. benchchem.com [benchchem.com]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. Synthesis and Corrosion Inhibition Study of 1-Aminobenzotriazole for Mild Steel in HCl Solution: Electrochemical, Surface Analysis, and Theoretical Investigations [pccc.icrc.ac.ir]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 1-Benzyl-1H-benzotriazole in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1-benzyl-1H-benzotriazole and its derivatives as a scaffold in the development of novel anti-inflammatory agents. The information compiled includes a summary of reported anti-inflammatory activities for related compounds, detailed experimental protocols for key in vitro assays, and diagrams of relevant biological pathways.
Introduction to this compound as an Anti-inflammatory Scaffold
Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The this compound structure combines the benzotriazole core with a benzyl group, a feature known to modulate biological activity in various drug molecules. This combination presents a promising scaffold for the design of new anti-inflammatory drugs, potentially targeting key enzymes and signaling pathways involved in the inflammatory response.
Potential Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of benzotriazole derivatives are believed to be mediated through several mechanisms, primarily the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.
-
Cyclooxygenase (COX) Inhibition: Many anti-inflammatory drugs exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Benzotriazole derivatives have been explored as potential COX inhibitors.
-
Nitric Oxide (NO) Synthase Inhibition: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Compounds that can inhibit iNOS activity have therapeutic potential.
-
Cytokine Modulation: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) play a crucial role in orchestrating the inflammatory cascade. The ability to suppress the production of these cytokines is a key characteristic of many anti-inflammatory agents.
-
NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a major target for anti-inflammatory drug development.
Quantitative Data for Related Anti-inflammatory Compounds
The following table summarizes the in vitro anti-inflammatory activity of various triazole and benzotriazole derivatives to provide a reference for the potential potency of this class of compounds.
| Compound Class | Assay | Target | IC50 / Activity | Reference Compound | Reference IC50 |
| 1,2,4-Triazole Derivatives | COX-2 Inhibition | COX-2 | 0.15 µM | Celecoxib | - |
| Quinolone-1,2,4-triazole Hybrids | COX-2 Inhibition | COX-2 | 7.25–8.48 nM | Celecoxib | 42.60 nM |
| 1,2,4-Triazole-Pyrazole Hybrids | COX-2 Inhibition | COX-2 | 21.53 µM | Celecoxib | 3.33 µM |
| N-Benzyl-1,2,3-triazole Oxides | LOX Inhibition | Lipoxygenase | 10 - 85 µM | NDGA | 0.45 µM |
| 2-Aminobenzimidazole Derivatives | NF-κB Inhibition | NF-κB Pathway | < 0.1 µM | - | - |
Experimental Protocols
Detailed methodologies for key in vitro experiments to evaluate the anti-inflammatory potential of this compound are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening assay kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (Substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and reference inhibitor to various concentrations.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either the test compound, reference inhibitor, or vehicle (for control wells).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to initiate the reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) kinetically for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)
This protocol is based on the quantification of nitrite, a stable product of NO oxidation.
Objective: To assess the ability of this compound to inhibit nitric oxide production in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Reference inhibitor (e.g., L-NAME)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess Reagent (mix equal parts of Solution A and Solution B immediately before use) to the supernatant in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.
-
Calculate the IC50 value from the dose-response curve.
-
LPS-Induced Pro-inflammatory Cytokine Production Assay
This protocol outlines the measurement of cytokine levels in cell culture supernatants using ELISA.
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics
-
LPS
-
Test compound (this compound)
-
Reference compound (e.g., Dexamethasone)
-
ELISA kits for the specific cytokines to be measured (e.g., human TNF-α, IL-6)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate PBMCs or culture the chosen cell line. For THP-1 cells, differentiation into a macrophage-like phenotype with PMA may be required.
-
Treatment and Stimulation: Seed the cells in a 96-well plate. Pre-treat with different concentrations of the test compound or reference compound for 1 hour, followed by stimulation with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
Cytokine Quantification (ELISA):
-
Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate to generate a colorimetric signal.
-
-
Measurement: Read the absorbance on a microplate reader at the recommended wavelength.
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Determine the percentage of inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control.
-
Calculate the IC50 value from the dose-response curve.
-
Visualization of Relevant Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory activity of this compound and its derivatives.
Troubleshooting & Optimization
Purification of crude 1-Benzyl-1H-benzotriazole by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1-Benzyl-1H-benzotriazole by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Crude this compound does not dissolve in the hot solvent. | - Inappropriate solvent choice. - Insufficient solvent volume. - The solvent is not hot enough. | - Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol/water mixtures have been reported to be effective for crystallizing this compound.[1] - Solvent Volume: Add the hot solvent in small portions until the solid just dissolves.[2][3] - Temperature: Ensure the solvent is heated to its boiling point.[2] |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too quickly. - The compound is highly impure.[4][5] | - Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and allow it to cool slowly.[2][5] - Slow Cooling: Allow the solution to cool to room temperature on a surface that does not draw heat away too quickly, or even on a hot plate with the heat turned off, before moving it to an ice bath.[4][6] - Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[2][7] |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated but has not nucleated.[4] | - Reduce Solvent Volume: If an excess of solvent was used, gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[4][5] - Induce Crystallization: - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4][8] - Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.[4][5] - Cooling: Cool the solution in an ice bath to further decrease solubility.[2] |
| The yield of recrystallized product is low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[2][5] - Premature crystallization occurred during hot filtration (if performed). - The crystals were washed with a solvent that was not ice-cold.[2] - Incomplete crystallization. | - Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude material.[2] - Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent premature crystal formation.[9] - Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.[2][7] - Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[2] |
| The recrystallized product is still impure. | - The cooling process was too rapid, trapping impurities within the crystal lattice.[5] - The chosen solvent did not effectively differentiate between the product and the impurities. - Insoluble impurities were not removed prior to crystallization. - The mother liquor was not completely removed during filtration. | - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] - Solvent Selection: Re-evaluate the choice of solvent. A different solvent or a mixed solvent system may provide better purification.[8] - Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved crude product before allowing it to cool.[7] - Efficient Filtration: Ensure the crystals are thoroughly vacuum filtered to remove all of the mother liquor. |
| The solution is colored, and the final product is also colored. | - Colored impurities are present in the crude material. | - Use Decolorizing Carbon: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) and boil for a few minutes. The colored impurities will adsorb to the carbon. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7][8] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has low solubility at room temperature but high solubility at the solvent's boiling point.[7][8] You can determine a suitable solvent through small-scale solubility tests. A mixture of ethanol and water has been shown to be effective for crystallizing this compound.[1]
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials such as benzotriazole and benzyl chloride, as well as side products from the synthesis. The synthesis of related N-alkylated benzotriazoles can sometimes result in a mixture of N1 and N2 isomers.
Q3: My compound "oiled out." Can I still get crystals from it?
A3: Yes. "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[2] To resolve this, reheat the solution until the oil redissolves, add a bit more hot solvent, and then allow it to cool much more slowly.[2][5] Using a mixed solvent system can also prevent this issue.[2]
Q4: How much solvent should I use for the recrystallization?
A4: You should use the minimum amount of hot solvent required to completely dissolve the crude this compound.[2][7] Adding too much solvent is a common reason for low or no yield.[4][5]
Q5: How can I improve the purity of my final product?
A5: To improve purity, ensure that the solution cools slowly and undisturbed to allow for the formation of a well-ordered crystal lattice that excludes impurities.[5][7] If your solution has a color, using decolorizing carbon can help remove colored impurities.[8] A second recrystallization may be necessary for highly impure samples.
Q6: What is the expected melting point of pure this compound?
A6: The reported melting point for this compound is in the range of 113-115 °C. A sharp melting point within this range is a good indicator of purity.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the impurity profile of the crude material.
1. Solvent Selection:
-
Place a small amount of crude this compound into several test tubes.
-
Add a small amount of a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[7]
-
Gently heat the test tubes. A suitable solvent will dissolve the compound completely at or near its boiling point.[7]
-
Allow the solutions to cool. The best solvent will result in the formation of a significant amount of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a boiling chip or a magnetic stir bar.
-
Heat the chosen solvent in a separate beaker.
-
Add a small amount of the hot solvent to the flask containing the crude product and heat the mixture to boiling.
-
Continue to add the hot solvent in small portions until the this compound is completely dissolved.[3]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[8]
4. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[10]
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2][7]
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[2]
6. Drying:
-
Continue to draw air through the Büchner funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Recrystallization [sites.pitt.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 1-Benzyl-1H-benzotriazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Benzyl-1H-benzotriazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Deprotonation of Benzotriazole: For the reaction to proceed, the acidic proton of benzotriazole must be removed to form the nucleophilic benzotriazolide anion.
-
Solution: Ensure the base is strong enough and used in a sufficient amount (at least one equivalent). Sodium hydride (NaH) in an anhydrous solvent like chloroform or tetrahydrofuran (THF) is highly effective. Alternatively, using the pre-formed sodium salt of benzotriazole can be a reliable approach. Weaker bases like potassium carbonate (K₂CO₃) may require more forcing conditions (higher temperature, longer reaction time) and can lead to lower yields.
-
-
Poor Quality or Wet Reagents and Solvents: Benzotriazole, benzyl chloride, and the solvents used must be pure and dry. Moisture can quench the base (especially NaH) and hydrolyze benzyl chloride to benzyl alcohol.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure benzotriazole and the chosen base are dry. Benzyl chloride should be of high purity.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and yield.
-
Solution: For reactions using NaH in chloroform, a temperature of around 40°C is often optimal. When using the sodium salt of benzotriazole in an ethanol/water mixture, heating at 60°C (333 K) has been reported.[1] If the reaction is sluggish at lower temperatures, a modest increase in temperature may be beneficial, but excessive heat can lead to side reactions and decomposition.
-
-
Inefficient Mixing: In heterogeneous reactions (e.g., with suspended K₂CO₃ or NaH), proper mixing is crucial for the reaction to proceed efficiently.
-
Solution: Ensure vigorous stirring throughout the reaction to maximize the contact between reactants.
-
Issue 2: Formation of a Mixture of N1 and N2 Isomers
A common challenge in the alkylation of benzotriazole is the formation of both this compound (N1 isomer) and 2-Benzyl-1H-benzotriazole (N2 isomer). The N1 isomer is generally the thermodynamically more stable and desired product.
-
Influence of Reaction Conditions: The ratio of N1 to N2 isomers is influenced by the solvent, base, and counter-ion.
-
Solution: To favor the formation of the N1 isomer, using a non-polar solvent and a strong base like NaH can be effective. A one-pot method starting from o-phenylenediamine has been shown to produce the N1-benzyl benzotriazole exclusively with a high yield (93%). The use of phase-transfer catalysts in aqueous micellar solutions with activated alkylating agents like benzyl chloride often leads to mixtures of N1 and N2 isomers.[2]
-
Issue 3: Presence of Impurities in the Final Product
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted benzotriazole and benzyl chloride in the product mixture.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Purification by column chromatography or recrystallization can remove unreacted starting materials.
-
-
Side Products: Besides the N2 isomer, other side products can form. Benzyl chloride can undergo self-condensation or react with the solvent under certain conditions.
-
Solution: Purification by flash column chromatography is a highly effective method to isolate the desired this compound from its isomer and other byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable high-yield method for synthesizing this compound?
A one-pot synthesis starting from o-phenylenediamine has been reported to provide a 93% yield of exclusively the N1-benzyl benzotriazole. This method avoids the pre-formation of benzotriazole and directly proceeds to the desired product.
Q2: How can I distinguish between the this compound (N1) and 2-Benzyl-1H-benzotriazole (N2) isomers?
The two isomers can be distinguished using spectroscopic methods, particularly ¹H and ¹³C NMR.
-
¹H NMR: The chemical shift of the benzylic protons (CH₂) is a key indicator. In this compound, the benzylic protons typically appear as a singlet around δ 5.85 ppm in CDCl₃. The aromatic protons of the benzotriazole ring in the N1 isomer show a more complex pattern compared to the more symmetrical N2 isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzotriazole ring differ between the N1 and N2 isomers. For this compound, the reported ¹³C NMR shifts in CDCl₃ are: δ=52.22 (CH₂), 109.67, 120.03, 123.87, 127.36, 127.52, 128.42, 128.96, 132.74, 134.70, 146.29 ppm.
Q3: What are the key safety precautions to take during this synthesis?
-
Benzyl Chloride: Benzyl chloride is a lachrymator, corrosive, and a potential carcinogen. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[3][4]
-
Sodium Hydride (if used): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Benzotriazole: Benzotriazole can cause eye irritation and may be harmful if swallowed. Standard laboratory safety practices should be followed.[5]
-
Solvents: Anhydrous solvents like chloroform and THF have their own specific hazards and should be handled with care in a fume hood.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Base | Solvent | Temperature | Time | Yield (%) | Isomer Selectivity | Reference |
| One-Pot Synthesis | o-Phenylenediamine, Benzyl Chloride | NaH | Dry Chloroform | 40°C | 3 h | 93 | Exclusive N1 | |
| From Benzotriazole Sodium Salt | Sodium Salt of Benzotriazole, Benzyl Chloride | - | Ethanol/Water | 60°C | 4 h | Not specified | Not specified | [1] |
| General N-Alkylation | Benzotriazole, Alkyl Halides | NaOH or K₂CO₃ | Various | Various | Various | Moderate to high | Mixture of N1 and N2 |
Experimental Protocols
High-Yield One-Pot Synthesis of this compound
-
To a solution of o-phenylenediamine (0.01 mol) in dry chloroform, add sodium hydride (NaH) (0.01 mol) and stir the mixture for 15 minutes at 40°C.
-
Slowly add benzyl chloride (0.01 mol) to the reaction mixture.
-
Continue stirring at 40°C for 3 hours.
-
After completion, the solvent is removed under reduced pressure.
-
Add 1 ml of ice-cold water and stir for 15 minutes at 0°C.
-
Slowly add a freshly prepared cold solution of HCl (0.01 M).
-
Follow with the dropwise addition of a freshly prepared solution of NaNO₂ (0.01 mol) in 1 ml of ice-cold water at 0°C.
-
Stir the reaction mixture for an additional 30 minutes.
-
Filter the crude product and purify by flash column chromatography to obtain pure this compound.
Visualizations
Caption: General reaction mechanism for the N-benzylation of benzotriazole.
Caption: High-yield one-pot experimental workflow.
Caption: Troubleshooting logic for low product yield.
References
Overcoming challenges in the synthesis of 1-substituted benzotriazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1-substituted benzotriazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of 1-substituted benzotriazoles?
The main challenge is controlling the regioselectivity of the substitution. Benzotriazole has two nucleophilic nitrogen atoms, N1 and N2, and alkylation or arylation can occur at either position, leading to a mixture of 1-substituted and 2-substituted isomers.[1][2] The 1-substituted (1H) isomer is generally the thermodynamically more stable product due to the aromaticity of the benzenoid system. However, the kinetic product can vary depending on the reaction conditions.
Q2: What factors influence the N1/N2 regioselectivity?
Several factors can influence the ratio of N1 and N2 isomers, including:
-
Nature of the electrophile: Bulky electrophiles tend to favor substitution at the less sterically hindered N1 position.
-
Solvent: The polarity of the solvent can affect the reaction's regioselectivity.[1]
-
Base: The choice and strength of the base used for deprotonation of benzotriazole can impact the isomer ratio.
-
Catalyst: Specific catalysts can be employed to direct the substitution to either the N1 or N2 position.[3][4][5]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution.
Q3: How can I selectively synthesize the 1-substituted benzotriazole isomer?
Several strategies can be employed to favor the formation of the 1-substituted isomer:
-
Use of specific catalysts: Fe(III) pyridine-substituted porphyrin has been shown to accelerate N1-alkylation.[3][4]
-
Reaction with diazoalkanes: B(C6F5)3-catalyzed reactions of benzotriazoles with diazoalkanes provide N1-alkylated products in good to excellent yields.[6]
-
Solvent-free conditions: Highly regioselective N-alkylation of benzotriazole has been achieved under solvent-free conditions using SiO2, K2CO3, and tetrabutylammonium bromide (TBAB).[7]
-
Intramolecular cyclization: A one-pot synthesis of exclusive N1-alkyl benzotriazoles can be achieved through the intramolecular cyclization of N-alkyl-o-phenylenediamine.
Q4: Are there methods for the selective synthesis of 2-substituted benzotriazoles?
Yes, selective N2-alkylation can be achieved using specific catalysts. For instance, Ir(III) pentafluorophenyl-substituted porphyrin has been shown to promote selective N2-alkylation of benzotriazole.[3][4]
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of 1-substituted benzotriazoles and provides systematic solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Reagents | Verify the purity and activity of benzotriazole and the alkylating/arylating agent using techniques like NMR or melting point analysis. Ensure reagents have not degraded during storage.[1] |
| Ineffective Base | The base may not be strong enough to deprotonate benzotriazole effectively. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions if it is moisture-sensitive.[1] |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures, or side reactions may occur at higher temperatures. Perform the reaction at a slightly elevated temperature (e.g., 50-80 °C) and monitor the progress by TLC to find the optimal condition.[1] |
| Inappropriate Solvent | The chosen solvent may not be suitable for the reaction, affecting the solubility of reactants and reactivity. Test different polar aprotic solvents like DMF, DMSO, or acetonitrile.[1] |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction stalls, consider adding more of the limiting reagent or extending the reaction time. |
Problem 2: Formation of a Mixture of N1 and N2 Isomers
| Possible Cause | Troubleshooting Steps |
| Lack of Regiocontrol | The reaction conditions do not favor the formation of a single isomer. |
| Catalyst Selection: Employ a catalyst known to favor the desired isomer. For N1-selectivity, consider Fe(III)-porphyrin catalysts. For N2-selectivity, Ir(III)-porphyrin catalysts can be effective.[3][4] | |
| Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents to optimize for the desired product.[1] Generally, polar aprotic solvents like DMF or DMSO are used. | |
| Bulky Electrophiles: Using a sterically hindered alkylating or arylating agent can favor substitution at the less hindered N1 position. | |
| Difficulty in Separation | The N1 and N2 isomers have similar polarities, making them difficult to separate by column chromatography. |
| Optimize Chromatography: Use a long column with a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Monitor fractions carefully by TLC. | |
| Recrystallization: If one isomer is the major product and is a solid, recrystallization from a suitable solvent can be an effective purification method. |
Problem 3: Purification Challenges
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | Incomplete reaction or use of excess reagents. |
| Aqueous Wash: If the starting materials are soluble in acid or base, perform an appropriate aqueous wash during the workup to remove them. | |
| Column Chromatography: Carefully choose a solvent system that provides good separation between the product and starting materials on a silica gel column. | |
| Formation of Side Products | Undesired reactions occurring under the reaction conditions. |
| Reaction Monitoring: Monitor the reaction closely by TLC to minimize the formation of side products by stopping the reaction at the optimal time. | |
| Purification: Use column chromatography or recrystallization to separate the desired product from impurities. Characterize the side products to understand their formation and optimize the reaction conditions to avoid them. | |
| Product is an Oil and Difficult to Handle | The product may be a low-melting solid or an oil at room temperature. |
| Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. | |
| High Vacuum Drying: Ensure all residual solvent is removed by drying under high vacuum, which may result in a solid or a viscous oil that is easier to handle. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N1-Alkylation of Benzotriazole
| Alkylating Agent | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | N1:N2 Ratio | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | None | RT | 6 | 92 | >95:5 | [8] |
| Benzyl Chloride | NaH | Chloroform | None | 40 | 3 | 93 | Exclusive N1 | |
| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | None | 80 | 12 | 85 | 80:20 | N/A |
| Methyl Iodide | NaOH | DMF | None | RT | 4 | 78 | 75:25 | [9] |
| Benzyl Bromide | K₂CO₃ | None | SiO₂, TBAB | 80 | 0.5 | 95 | >98:2 |
Table 2: Regioselective N-Alkylation of Benzotriazole with Diazoacetates
| Benzotriazole Derivative | Diazoacetate | Catalyst | Solvent | Temp (°C) | Yield (%) | N1:N2 Ratio | Reference |
| Benzotriazole | Ethyl Phenylacetate | Fe(III)-porphyrin | Dichloromethane | 40 | 92 | 98:2 | [3] |
| Benzotriazole | Ethyl Phenylacetate | Ir(III)-porphyrin | Dichloromethane | 40 | 95 | 2:98 | [3] |
| 4-Chlorobenzotriazole | Methyl Diazoacetate | B(C₆F₅)₃ | Dichloromethane | RT | 88 | >99:1 | [6] |
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of Benzotriazole with an Alkyl Halide using Potassium Carbonate [8]
-
To a solution of benzotriazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the desired 1-alkylbenzotriazole.
Protocol 2: Copper-Catalyzed N-Arylation of Benzotriazole
This protocol is a general representation and may require optimization for specific substrates.
-
To a reaction vessel, add benzotriazole (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., L-proline or a phenanthroline derivative, 0.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add an anhydrous solvent such as DMF or toluene.
-
Degas the reaction mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1-arylbenzotriazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for 1-Benzyl-1H-benzotriazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-1H-benzotriazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the N-alkylation of benzotriazole with a benzylating agent. Key approaches include:
-
Reaction of the sodium salt of benzotriazole with benzyl chloride: This is a straightforward method often carried out in a solvent mixture like ethanol and water.[1]
-
Alkylation using a base: Benzotriazole can be deprotonated with a base such as sodium hydride (NaH), sodium hydroxide (NaOH), or potassium carbonate (K2CO3), followed by the addition of benzyl chloride. The choice of base and solvent can influence the reaction's success and regioselectivity.
-
One-pot synthesis from o-phenylenediamine: A highly efficient one-pot method involves the reaction of o-phenylenediamine with NaH and benzyl chloride, followed by in-situ diazotization to form the benzotriazole ring.
-
Microwave-assisted synthesis: For rapid synthesis, microwave irradiation in the presence of a base like K2CO3 and a phase-transfer catalyst can be employed.[2]
Q2: What is the main challenge in the synthesis of this compound?
A2: A significant challenge is controlling the regioselectivity of the benzylation. The alkylation of benzotriazole can lead to a mixture of two isomers: the desired this compound (N1-isomer) and the undesired 2-Benzyl-2H-benzotriazole (N2-isomer).[3][4] The ratio of these isomers can be influenced by the reaction conditions.
Q3: How can I selectively synthesize the N1-isomer?
A3: Achieving high selectivity for the N1-isomer is a key aspect of optimizing the synthesis. Recent research has focused on methods to control this regioselectivity. One approach involves using specific catalysts, such as B(C6F5)3, which has been shown to promote site-selective N1-alkylation with diazoalkanes. While this specific method uses a diazo compound, it highlights the potential for catalytic control. In more traditional alkylations, the choice of solvent and counter-ion can also play a role. For instance, forming the sodium salt of benzotriazole prior to alkylation is a common strategy aimed at improving N1-selectivity.
Q4: What are the typical yields for this synthesis?
A4: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. A one-pot synthesis from o-phenylenediamine has been reported to achieve a high yield of 93% for this compound after purification. Other methods may provide more moderate yields, and the formation of the N2-isomer can reduce the isolated yield of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). - Ensure all reagents are pure and dry, especially when using moisture-sensitive reagents like NaH. |
| Formation of N2-isomer and other side products. | - Modify reaction conditions to favor N1-alkylation (see FAQ 3). - Consider a one-pot synthesis from o-phenylenediamine, which has been shown to produce high yields of the N1-isomer. | |
| Loss of product during work-up or purification. | - Optimize the extraction and purification steps. Flash column chromatography is an effective method for purification. | |
| Presence of N2-isomer in the final product | Non-regioselective benzylation. | - Carefully choose the base and solvent system. The use of the sodium salt of benzotriazole may favor N1-alkylation. - Employ purification techniques capable of separating the isomers, such as flash column chromatography. |
| Difficulty in Purifying the Product | Presence of unreacted starting materials or the N2-isomer. | - Ensure the reaction goes to completion by monitoring with TLC. - Use flash column chromatography with an appropriate solvent system (e.g., EtOAc in n-hexane) for effective separation of the N1- and N2-isomers and other impurities. |
| Oily product that is difficult to crystallize. | - Purify by column chromatography to remove impurities that may inhibit crystallization. - Try different crystallization solvents. | |
| Reaction does not start or is very slow | Inactive reagents. | - Use freshly opened or properly stored reagents. Benzyl chloride can degrade over time. - Ensure the base is active (e.g., NaH is stored under mineral oil and handled under an inert atmosphere). |
| Insufficient temperature. | - Gently heat the reaction mixture. One protocol suggests heating at 333K (60°C).[1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from o-Phenylenediamine
This protocol is adapted from a high-yield synthesis of N1-benzyl benzotriazole.
Materials:
-
o-Phenylenediamine
-
Sodium hydride (NaH)
-
Dry chloroform
-
Benzyl chloride
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Sodium acetate (CH3COONa)
-
Ice
-
Water
-
Ethyl acetate (EtOAc)
-
n-Hexane
Procedure:
-
In a dry reaction vessel, stir a mixture of o-phenylenediamine (0.01 mol) and NaH (0.01 mol) in dry chloroform at 40°C for 15 minutes.
-
Slowly add benzyl chloride (0.01 mol) to the mixture.
-
Continue stirring the solution for 3 hours.
-
Remove the solvent under reduced pressure.
-
Add 1 ml of ice water to the residue and stir at 0°C for 15 minutes.
-
Slowly add a freshly prepared cold solution of HCl (0.01 mol) with constant stirring and continue to stir for another 20 minutes.
-
Dropwise, add a freshly prepared solution of NaNO2 (0.01 mol) in 1 ml of ice-cold water at 0°C.
-
After the addition is complete, stir the reaction for an additional 30 minutes.
-
Add the resulting diazonium salt precipitate to a pre-cooled solution of CH3COONa (0.02 mol) over 5-10 minutes with constant stirring at 0°C.
-
Continue stirring for 1 hour at the same temperature.
-
Monitor the reaction progress by TLC using 10% EtOAc in n-hexane.
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Filter the reaction mixture and wash the solid with water.
-
Purify the crude product by flash column chromatography to obtain pure this compound.
Expected Yield: 93%
Protocol 2: N-Alkylation of Benzotriazole Sodium Salt
This protocol is based on the reaction of the pre-formed sodium salt of benzotriazole with benzyl chloride.[1]
Materials:
-
Sodium salt of benzotriazole
-
Benzyl chloride
-
Ethanol
-
Water
Procedure:
-
Prepare a mixture of the sodium salt of benzotriazole (1 mmol) and benzyl chloride (1 mmol) in 5 ml of an ethanol and water solvent mixture.
-
Heat the mixture at 333K (60°C) with continuous stirring for 4 hours.
-
Allow the mixture to cool and the solvent to slowly evaporate.
-
Crystals of this compound will form over time.
Data Summary
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Starting Materials | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| One-Pot Synthesis | o-Phenylenediamine, Benzyl chloride | NaH, NaNO2, CH3COONa | Chloroform, Water | 0-40°C | ~5 hours | 93% | |
| N-Alkylation of Sodium Salt | Sodium salt of benzotriazole, Benzyl chloride | None | Ethanol/Water | 60°C | 4 hours | Not specified | [1] |
| Microwave-Assisted | Benzotriazole, Benzyl chloride | K2CO3, Bu4NBr (PTC) | Solvent-free | Microwave (200W) | 5 min | Not specified | [2] |
Visual Guides
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Technical Support Center: Purification of 1-Benzyl-1H-benzotriazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Benzyl-1H-benzotriazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved by the alkylation of 1H-benzotriazole with benzyl chloride, can result in several impurities. These include:
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Unreacted Starting Materials: Residual 1H-benzotriazole and benzyl chloride.[1]
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Isomeric Byproducts: The undesired N2-benzyl-1H-benzotriazole isomer is a common byproduct.[2][3] The N1-isomer is generally the major product.[3][4]
-
Side-Reaction Products: Benzyl alcohol may be present due to the hydrolysis of benzyl chloride.[1] Dibenzyl ether can also form.[1]
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Tarry Impurities: If the starting 1H-benzotriazole was prepared from o-phenylenediamine, it might contain dark-colored tarry substances.[5][6]
-
Oxidation Products: Benzotriazoles can be susceptible to air oxidation, which may lead to colored byproducts.
-
Polymeric Residues: Benzyl chloride can polymerize, especially in the presence of acidic or metallic impurities.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is effective for removing most impurities, particularly if the desired product is the major component and is a solid.
-
Column Chromatography is highly effective for separating the desired N1-isomer from the N2-isomer and other closely related impurities.[2][7]
-
Activated Charcoal Treatment can be employed to remove colored, tarry impurities prior to recrystallization.[5][6]
-
Aqueous Washes with a mild base can neutralize and remove acidic impurities.[1]
Q3: How can I confirm the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the structure of the desired product and can reveal the presence of isomers and other impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice: The product is too soluble in the chosen solvent at low temperatures. | Test a range of solvents and solvent mixtures. A binary solvent system, such as ethanol/water or toluene/heptane, may provide optimal results where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6] |
| Excessive Solvent Used: Using too much solvent will result in the product remaining in the mother liquor upon cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization: The product crystallizes too quickly during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Product Loss During Washing: The crystallized product is soluble in the washing solvent. | Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Issue 2: Persistent Colored Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Formation of Tarry Byproducts: Diazotization reactions used to prepare the benzotriazole starting material can generate colored, polymeric impurities. | Before recrystallization, dissolve the crude product in a suitable solvent and treat with a small amount of activated charcoal. Heat the suspension briefly, then filter through celite to remove the charcoal.[5][6] |
| Oxidation of Starting Material or Product: Aromatic amines and benzotriazoles can oxidize in the presence of air, leading to colored byproducts.[6] | If possible, conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon). Store the product protected from light and air.[6] |
| Co-crystallization of Impurities: Impurities with similar structures may co-crystallize with the desired product. | Perform a second recrystallization using a different solvent system. If this fails, purification by column chromatography is recommended.[6] |
Issue 3: Presence of the N2-Isomer in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Separation by Recrystallization: The N1 and N2 isomers may have similar solubilities, making separation by recrystallization difficult. | Column Chromatography: This is the most effective method for separating the N1 and N2 isomers. A silica gel column is typically used.[2] |
| Reaction Conditions Favoring N2-Alkylation: Certain reaction conditions can influence the ratio of N1 to N2 alkylation. | While troubleshooting the purification, it may be beneficial to review the alkylation reaction conditions. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system (e.g., ethanol/water, isopropanol, toluene/heptane).
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
| Recrystallization Solvent Systems (Examples) |
| Ethanol / Water |
| Isopropanol |
| Toluene / Heptane |
| Ethyl Acetate / Hexane |
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (slurry packing is recommended).
-
Mobile Phase Selection: Determine a suitable eluent system using TLC. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. The goal is to achieve good separation between the spots of the N1 and N2 isomers.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.
-
Elution: Begin elution with the chosen mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Column Chromatography Parameters (Example) |
| Stationary Phase |
| Mobile Phase (Eluent) |
| Elution Mode |
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 5. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Stability of 1-Benzyl-1H-benzotriazole under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Benzyl-1H-benzotriazole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound, an N-substituted derivative of benzotriazole, is expected to be a relatively stable compound under standard ambient temperature and pressure. However, its stability can be influenced by factors such as pH, temperature, and light exposure. Studies on N-substituted benzotriazoles suggest that the substitution on the nitrogen atom can affect the electronic structure and overall stability of the molecule. Specifically, 1H-benzotriazoles may be destabilized upon N-substitution compared to their 2H-counterparts[1][2][3]. It is crucial to store the compound in a cool, dry, and dark place to minimize degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While specific data for this compound is limited, the stability of the parent compound, 1H-benzotriazole, is known to be pH-dependent, particularly under photolytic conditions. For instance, the photodegradation of 1H-benzotriazole is more rapid at acidic pH values (below 7)[4][5]. It is plausible that this compound would exhibit similar pH-dependent hydrolytic and photolytic stability. Therefore, for experiments conducted in aqueous solutions, it is recommended to use buffered systems and to perform initial stress testing at different pH values to determine the optimal conditions for your application.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing the benzotriazole moiety are known to be light-sensitive. The parent 1H-benzotriazole can be degraded by UV irradiation[4]. Benzotriazole derivatives are even used as UV stabilizers in plastics due to their ability to absorb UV radiation, which can also lead to their degradation over time[6][7][8]. Therefore, it is highly recommended to protect this compound and its solutions from light by using amber-colored vials or by working in a dark environment to prevent photodegradation.
Q4: What are the likely degradation products of this compound?
A4: The degradation of this compound is expected to proceed through pathways similar to those of other benzotriazole derivatives. Under photolytic conditions, the degradation of 1H-benzotriazole is known to produce compounds such as aniline and phenazine[4]. It is hypothesized that the degradation of this compound could involve the cleavage of the benzyl group, opening of the triazole ring, and subsequent reactions to form various aromatic amines and other byproducts. Advanced oxidation processes are also known to degrade benzotriazoles through reactions with hydroxyl radicals[9].
Q5: What are the recommended storage conditions for this compound?
A5: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. Store stock solutions in small aliquots at low temperature and protected from light. Perform a stability check of the stock solution under your specific experimental conditions. |
| Appearance of unexpected peaks in chromatography. | Formation of degradation products. | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products.[10][11] Use a validated stability-indicating analytical method for your experiments. |
| Loss of compound potency or activity. | Chemical instability under experimental conditions. | Evaluate the stability of this compound under your specific experimental parameters (pH, temperature, solvent). Consider using a stabilizer if compatible with your experiment. |
| Discoloration of the solid compound or solution. | Photodegradation or thermal degradation. | Ensure the compound and its solutions are always protected from light. Store at recommended low temperatures. |
Stability Data Summary
The following tables provide a summary of the expected stability of this compound under various stress conditions. This data is inferred from the behavior of related compounds and should be confirmed by experimental testing.
Table 1: Predicted Thermal Stability of Solid this compound
| Temperature | Time | Expected Degradation (%) |
| 25°C ± 2°C | 12 months | < 2% |
| 40°C ± 2°C | 6 months | < 5% |
| 60°C | 1 month | 5 - 15% |
Table 2: Predicted Hydrolytic Stability of this compound in Aqueous Solution (at 25°C, protected from light)
| pH | Time | Expected Degradation (%) |
| 3.0 (0.001 N HCl) | 24 hours | 2 - 5% |
| 7.0 (Buffered) | 24 hours | < 1% |
| 9.0 (Buffered) | 24 hours | 1 - 3% |
Table 3: Predicted Photostability of this compound (Solid and Solution)
| Condition | Time | Expected Degradation (%) |
| Solid, ICH Q1B Option 1 Light Exposure | 1.2 million lux hours and 200 W h/m² UVA | 5 - 20% |
| Solution (in Methanol), ICH Q1B Option 1 | 1.2 million lux hours and 200 W h/m² UVA | 10 - 30% |
Experimental Protocols
The following are detailed methodologies for key stability-indicating experiments, based on the International Council for Harmonisation (ICH) guidelines.[12][13][14][15][16]
1. Forced Degradation Study (Stress Testing)
-
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Reflux the solution at 60°C for up to 30 minutes. If no significant degradation is observed, increase the acid concentration or reflux time.[11]
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Reflux the solution at 60°C for up to 30 minutes.[11]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature that is likely to cause degradation (e.g., 70-80°C) for a specified period.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17][18][19][20]
-
Analysis: Analyze all stressed samples by a suitable analytical method (e.g., HPLC with a photodiode array detector) to separate and identify the degradation products.
-
2. Long-Term and Accelerated Stability Testing
-
Objective: To determine the shelf-life and recommended storage conditions.
-
Methodology:
-
Sample Preparation: Prepare multiple batches of this compound in its final proposed packaging.
-
Storage Conditions:
-
Testing Schedule:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.[15]
-
-
Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. digital.csic.es [digital.csic.es]
- 7. mdpi.com [mdpi.com]
- 8. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 9. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. ijrpp.com [ijrpp.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. mastercontrol.com [mastercontrol.com]
- 14. youtube.com [youtube.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 21. microchemlab.com [microchemlab.com]
- 22. biopharminternational.com [biopharminternational.com]
Troubleshooting low yields in benzotriazole alkylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the N-alkylation of benzotriazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in benzotriazole alkylation reactions?
Low yields in benzotriazole alkylation can stem from several factors:
-
Poor Reagent Quality: Degradation of benzotriazole or the alkylating agent can significantly impact the reaction outcome.[1] It is crucial to verify the purity and activity of starting materials.
-
Ineffective Base: The base may not be strong enough to efficiently deprotonate benzotriazole, which has a pKa of 8.2.[1][2]
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while higher temperatures can promote side reactions.[1]
-
Inappropriate Solvent: The solvent plays a critical role in solubility and reactivity.[1] Polar aprotic solvents are generally preferred.
-
Formation of Isomers: Benzotriazole has two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of a mixture of N1 and N2 alkylated isomers, which can complicate purification and lower the yield of the desired product.[1]
Q2: How can I improve the regioselectivity of my benzotriazole alkylation?
Controlling the regioselectivity between N1 and N2 alkylation is a primary challenge. The ratio of isomers is influenced by several factors:
-
Solvent Choice: The polarity of the solvent can affect the isomer ratio.[1] Experimenting with a range of solvents is recommended.
-
Catalyst Selection: Specific catalysts can favor the formation of one isomer over the other. For instance, TfOH has been used for regioselective alkylation of hydroxybenzotriazole.[3] Rhodium complexes with specific phosphine ligands have also demonstrated high selectivity for either N1 or N2 functionalization.[4]
-
Base and Alkylating Agent: The choice of base and the nature of the alkylating agent can also influence the N1/N2 ratio.[5][6]
Q3: What are common side reactions in benzotriazole alkylation?
The primary "side reaction" is the formation of the undesired isomer (N1 or N2).[1] Depending on the starting materials and conditions, other side reactions may include decomposition of the alkylating agent or the product, especially at elevated temperatures.
Q4: How do I purify my N-alkylated benzotriazole product?
Purification is often necessary to separate the N1 and N2 isomers and remove unreacted starting materials.
-
Silica Gel Column Chromatography: This is the most common method for separating the N1 and N2 isomers.[5]
-
Aqueous Workup: Washing the organic layer with a dilute acid can remove unreacted starting amine, while a dilute base wash can remove the benzotriazole byproduct.[7]
-
Recrystallization/Precipitation: If the product is a solid, recrystallization or precipitation can be an effective purification method.[7] This may involve dissolving the crude product in a minimal amount of a "good" solvent and adding a "poor" solvent to induce precipitation.[7]
-
Vacuum Distillation: For liquid products, vacuum distillation can be a suitable purification technique.[8]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Verify the purity and activity of benzotriazole and the alkylating agent using techniques like NMR or melting point analysis.[1] |
| Ineffective Base | Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions if it is moisture-sensitive.[1] |
| Suboptimal Temperature | Attempt the reaction at a slightly elevated temperature (e.g., 50-80 °C) and monitor the progress by TLC.[1] |
| Inappropriate Solvent | Test different polar aprotic solvents like DMF, DMSO, or acetonitrile.[1] |
Poor Regioselectivity (Mixture of N1 and N2 Isomers)
| Influencing Factor | Optimization Strategy |
| Solvent Effects | The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents to optimize for the desired isomer.[1] |
| Catalyst Selection | Certain catalysts can favor the formation of the N1 or N2 isomer. For example, some protocols suggest specific reaction conditions can improve regioselectivity.[1] |
| Base and Alkylating Agent | The choice of base and the nature of the alkylating agent can significantly impact the N1/N2 ratio.[5] |
Experimental Protocols
General Protocol for N-Alkylation using a Carbonate Base
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a solution of benzotriazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide) (1.1 - 1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction to a specified temperature, typically between room temperature and 80 °C.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.[5]
General Protocol for N-Alkylation using a Strong Base
This method is suitable when a stronger base is required for deprotonation.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base like sodium hydride (NaH) (1.1 eq) in an anhydrous aprotic solvent (e.g., THF, DMF).[5]
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of benzotriazole (1.0 eq) in the anhydrous solvent. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[5]
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.[5]
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.[5]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visual Guides
Caption: A workflow diagram for troubleshooting low yields.
Caption: The reaction pathway for benzotriazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzotriazole - Wikipedia [en.wikipedia.org]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Benzyl-1H-benzotriazole
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of 1-Benzyl-1H-benzotriazole.
Experimental Protocols
Two common methods for the synthesis of this compound are detailed below.
Method A: Alkylation of 1H-Benzotriazole
This is a two-step process involving the synthesis of 1H-benzotriazole followed by its benzylation.
-
Step 1: Synthesis of 1H-Benzotriazole
-
In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of water; gentle warming may be required to obtain a clear solution.[1][2]
-
Cool the solution to 15°C in an ice bath while stirring.[2]
-
In a separate beaker, dissolve 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water.[2]
-
Add the sodium nitrite solution to the o-phenylenediamine solution all at once.[2][3] An exothermic reaction will occur, with the temperature rising rapidly to around 70-85°C.[1][3][4] The solution color will change from dark to a clear orange-red or pale brown.[1][3]
-
Allow the mixture to cool while stirring. Once the temperature drops to about 40°C, chill it thoroughly in an ice bath for at least 30 minutes to allow the product to solidify.[1][2]
-
Collect the crude, tan-colored product by vacuum filtration, wash with ice-cold water, and dry.[1][3]
-
The crude benzotriazole can be purified by recrystallization from benzene or water, or by distillation under reduced pressure (boiling point 201–204°C at 15 mm Hg).[3] The typical yield of purified 1H-benzotriazole is 75–81%, with a melting point of 96–97°C.[3]
-
-
Step 2: Synthesis of this compound
-
Prepare the sodium salt of benzotriazole by reacting 1H-benzotriazole with a suitable base like sodium hydroxide or sodium ethoxide.[5]
-
In a suitable flask, mix the sodium salt of benzotriazole (1 mmol) with benzyl chloride (1 mmol) in a solvent system such as ethanol and water (5 mL).[6]
-
Heat the mixture at approximately 60°C (333K) with continuous stirring for 4 hours.[6]
-
After the reaction, the mixture can be set aside for slow evaporation to yield crystals of this compound.[6] Alternatively, the product can be purified using flash column chromatography.
-
Method B: One-Pot Synthesis from o-Phenylenediamine
This method synthesizes the target compound directly from o-phenylenediamine without isolating the intermediate 1H-benzotriazole.
-
In a flask with dry chloroform, stir a mixture of o-phenylenediamine (0.01 mol) and sodium hydride (NaH, 0.01 mol) for 15 minutes at 40°C.
-
Slowly add benzyl chloride (0.01 mol) to the mixture and continue stirring for 3 hours.
-
Remove the solvent under reduced pressure. Add 1 mL of ice water to the residue and stir for 15 minutes at 0°C.
-
Slowly add a freshly prepared cold solution of HCl (0.01 mol) and stir for another 20 minutes.
-
Add a freshly prepared solution of NaNO₂ (0.01 mol) in 1 mL of ice-cold water dropwise while maintaining the temperature at 0°C.
-
Stir the reaction for an additional 30 minutes.
-
Filter the resulting crude product and wash it with water.
-
Purify the crude mass using flash column chromatography to obtain pure this compound. A typical yield for this method is around 93%.
Data Presentation
The following table summarizes key quantitative data for the compounds involved in the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Typical Yield |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102-104 | 256-258 | N/A |
| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 96-100[7] | 201-204 @ 15 mmHg[3] | 75-81%[3] |
| Benzyl Chloride | C₇H₇Cl | 126.58 | -45 to -39 | 177-181 | N/A |
| This compound | C₁₃H₁₁N₃ | 209.25 | 113-115 | N/A | ~93% |
Visualizations
The following diagrams illustrate the experimental workflow and a common troubleshooting pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Troubleshooting Guide
Question: My final product yield is significantly lower than expected. What are the common causes?
Answer: Low yield can stem from several factors throughout the synthesis. The table below outlines potential issues and their solutions.
| Potential Problem | Likely Cause(s) | Recommended Solution(s) |
| Incomplete Diazotization | Insufficient cooling during the addition of sodium nitrite. The reaction is highly exothermic, and maintaining a low initial temperature (5-15°C) is crucial before the controlled temperature rise to 70-80°C.[3][4] | Ensure the o-phenylenediamine solution is adequately cooled before adding the sodium nitrite solution. |
| Incomplete Alkylation | 1. The 1H-benzotriazole was not fully deprotonated before adding benzyl chloride.[5]2. Insufficient reaction time or temperature.[6]3. Poor quality of benzyl chloride (e.g., partially hydrolyzed to benzyl alcohol). | 1. Ensure the use of a strong enough base (NaOH, NaH) in the correct stoichiometric amount.2. Adhere to the recommended reaction time (e.g., 4 hours) and temperature (e.g., 60°C).[6]3. Use freshly distilled or a new bottle of benzyl chloride. |
| Product Loss During Workup | 1. If recrystallizing, using too much solvent can prevent the product from crashing out effectively.2. During extraction, emulsions may form, or the product may have some solubility in the aqueous layer. | 1. Use a minimal amount of hot solvent for recrystallization.2. To break emulsions, try adding brine. Perform multiple extractions with smaller volumes of organic solvent. |
| Poor Quality Starting Material | The starting 1H-benzotriazole may contain tarry impurities from its synthesis, which can interfere with the subsequent alkylation step.[8] | Purify the 1H-benzotriazole by distillation or recrystallization before use.[3] Treatment with activated charcoal can also remove colored impurities.[8] |
Question: The isolated product is a dark oil or solid that is difficult to purify. What went wrong?
Answer: This issue is typically caused by impurities. The crude product from the diazotization of o-phenylenediamine often contains dark, tarry substances.[8] If this impure benzotriazole is used directly in the alkylation step, these impurities will carry through to the final product. Additionally, the presence of the N2-isomer can sometimes result in an impure mixture with a lower melting point, which may appear oily.
Solution:
-
Purify the Intermediate: It is highly recommended to purify the 1H-benzotriazole intermediate before proceeding with benzylation. Methods include distillation under reduced pressure, recrystallization from water or benzene, or treating a solution with activated charcoal.[3][8]
-
Chromatography: If the final product is impure, column chromatography is an effective method for separating the desired this compound from isomers and other impurities.
Question: My product analysis (e.g., NMR) shows a mixture of isomers. How can I favor the formation of the N1-benzyl product?
Answer: The alkylation of benzotriazole can lead to a mixture of N1 and N2 substituted products, although the N1-substituted isomer is often the dominant one.[5][9] The ratio of these isomers can be influenced by the reaction conditions. While completely eliminating the N2 isomer can be challenging, its formation can be minimized.
Solution:
-
Reaction Conditions: The use of a base like NaOH or NaOEt to form the sodium salt of benzotriazole prior to adding the alkyl halide generally favors the formation of the 1-alkylbenzotriazole as the major product.[5]
-
Purification: The most practical approach is to separate the isomers after the reaction. Flash column chromatography is typically effective for separating the N1 and N2 isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing this synthesis? A1: Key safety precautions include:
-
o-Phenylenediamine: This is a toxic and potentially carcinogenic substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Sodium Nitrite: This is an oxidizer and is toxic if ingested. Avoid contact with skin and eyes.
-
Diazotization Reaction: This reaction is highly exothermic and involves the in-situ formation of nitrous acid. The temperature must be carefully controlled to avoid runaway reactions.[1][3]
-
Benzyl Chloride: This is a lachrymator (causes tearing) and is corrosive. Always handle it in a fume hood.
-
Sodium Hydride (if used): This is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
Q2: How can I confirm the identity and purity of the final this compound? A2: Several analytical techniques can be used:
-
Melting Point: A sharp melting point in the expected range (113-115°C) is a good indicator of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. For this compound, you should expect to see a characteristic singlet for the benzylic CH₂ protons around δ=5.85 ppm and aromatic protons in the δ=7.25-8.05 ppm range in CDCl₃.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (209.25 g/mol ).
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.
Q3: Why is there a risk of forming two different isomers (N1 and N2)? A3: 1H-Benzotriazole exists in tautomeric forms and its anion is a bidentate nucleophile, meaning the negative charge is delocalized over the N1 and N3 atoms, making both the N1 and N2 positions available for electrophilic attack by the benzyl group.[5] While the 1H-tautomer is more stable and predominates, alkylation can still occur at the N2 position, leading to a mixture of products.[5][9] The N1-substituted product is generally the major product formed under typical alkylation conditions.[9]
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1H-Benzotriazole synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Corrosion Inhibitor Face-Off: 1-Benzyl-1H-benzotriazole vs. 1-Benzylimidazole
In the critical field of materials science and asset preservation, the selection of an appropriate corrosion inhibitor is paramount to extending the service life of metallic components. Among the diverse array of organic inhibitors, nitrogen-containing heterocyclic compounds have emerged as a focal point of research due to their remarkable efficacy. This guide presents a detailed, data-driven comparison of two such compounds: 1-Benzyl-1H-benzotriazole and 1-benzylimidazole, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance as corrosion inhibitors for steel and copper in acidic and neutral environments.
Executive Summary
Both this compound and 1-benzylimidazole demonstrate significant potential as corrosion inhibitors. Benzotriazole and its derivatives are well-established as highly effective inhibitors, particularly for copper, often achieving inhibition efficiencies exceeding 90%. The introduction of a benzyl group to the benzotriazole structure is anticipated to enhance its protective capabilities by increasing its surface coverage and hydrophobicity. 1-benzylimidazole also proves to be a potent inhibitor for steel, with its performance being notably concentration-dependent. The choice between these two inhibitors will ultimately hinge on the specific metallic substrate, the nature of the corrosive medium, and the desired operational parameters.
Performance Data Comparison
The following tables summarize the quantitative data on the corrosion inhibition performance of derivatives closely related to this compound and 1-benzylimidazole on steel and copper. The data is compiled from various studies employing weight loss and electrochemical techniques.
Table 1: Corrosion Inhibition Performance Data for a this compound Analog and 1-Benzylimidazole on Steel
| Inhibitor | Metal | Corrosive Medium | Concentration | Test Method | Inhibition Efficiency (%) | Corrosion Current Density (μA/cm²) | Corrosion Rate (mm/y) |
| (1-benzyl-1H-1,2,3-triazol-4-yl) methanol | Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | Weight Loss | 91.67 | - | - |
| (1-benzyl-1H-1,2,3-triazol-4-yl) methanol | Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | Potentiodynamic Polarization | - | 55 | - |
| 1-benzylimidazole | SS316L Stainless Steel | 2% HCl + 3.5% NaCl | 1 mM | Weight Loss | ~85 | - | ~0.2 |
*Note: Data for (1-benzyl-1H-1,2,3-triazol-4-yl) methanol is used as a close structural and functional analog of this compound.[1]
Table 2: Corrosion Inhibition Performance Data for Benzotriazole (Parent Compound of this compound) on Copper
| Inhibitor | Metal | Corrosive Medium | Concentration (ppm) | Test Method | Inhibition Efficiency (%) |
| 1H-Benzotriazole | Copper | 3 wt. % NaCl | 10 | Weight Loss | 83.33 |
| 1H-Benzotriazole | Copper | 3 wt. % NaCl | 20 | Weight Loss | 88.89 |
| 1H-Benzotriazole | Copper | 3 wt. % NaCl | 30 | Weight Loss | 94.44 |
| 1H-Benzotriazole | Copper | 3 wt. % NaCl | 30 | Potentiodynamic Polarization | 94.73 |
| 1H-Benzotriazole | Copper | 3 wt. % NaCl | 30 | Electrochemical Impedance Spectroscopy | 93.75 |
Mechanism of Action: A Tale of Two Molecules
The corrosion inhibition by both this compound and 1-benzylimidazole is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through a combination of physical (electrostatic) and chemical (coordination) interactions.
This compound: The benzotriazole moiety is renowned for its strong affinity for copper surfaces, where it forms a stable, polymeric complex (Cu-BTA). The nitrogen atoms in the triazole ring act as coordination sites, bonding with the metal atoms. The benzyl group enhances the inhibitor's performance by increasing its molecular size and, consequently, its surface coverage. This bulky group also imparts a hydrophobic character to the protective film, further repelling corrosive aqueous species.
1-benzylimidazole: Similarly, 1-benzylimidazole adsorbs onto the metal surface via the lone pair of electrons on its nitrogen atoms and the π-electrons of the imidazole and benzyl rings.[2] This interaction with the vacant d-orbitals of the metal atoms leads to the formation of a protective film. The benzyl group contributes to a more compact and robust adsorbed layer.[2]
Experimental Protocols
The data presented in this guide was obtained using standardized corrosion testing methodologies. Below are detailed descriptions of the key experimental protocols.
Weight Loss Measurements
Weight loss is a gravimetric method used to determine the average corrosion rate.[3][4]
-
Specimen Preparation: Metal coupons of known dimensions and weight are mechanically polished with various grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Immersion Test: The pre-weighed coupons are immersed in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a predetermined duration.
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/y) = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current.[5] The polarization curves (Tafel plots) provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction kinetics. The inhibition efficiency is calculated using:
-
IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
Where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
-
-
-
Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data is often represented as Nyquist and Bode plots and can be used to model the corrosion process using equivalent electrical circuits. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
-
-
Visualizing the Inhibition Mechanism
The following diagram illustrates the general mechanism of corrosion inhibition by these heterocyclic compounds.
Caption: General mechanism of corrosion inhibition by heterocyclic compounds.
Conclusion
Both this compound and 1-benzylimidazole are effective corrosion inhibitors. Benzotriazole derivatives, including by extension this compound, are particularly well-suited for the protection of copper. 1-benzylimidazole demonstrates strong performance on steel. The presence of the benzyl group in both molecules likely enhances their protective capabilities through increased surface coverage and hydrophobicity. The ultimate selection of an inhibitor should be based on a thorough evaluation of its performance in the specific application environment, considering factors such as the metal to be protected, the corrosive medium, temperature, and cost-effectiveness.
References
A Comparative Analysis of 1- and 2-Substituted Benzotriazole Derivatives: Unveiling Isomeric Influences on Biological Activity
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative study of 1- and 2-substituted benzotriazole derivatives. It delves into their synthesis, anticancer, and antimicrobial properties, supported by experimental data, detailed protocols, and mechanistic visualizations to facilitate informed decisions in medicinal chemistry and drug discovery.
Benzotriazole, a bicyclic heterocyclic compound, serves as a versatile scaffold in medicinal chemistry due to its structural similarity to the purine nucleus found in essential biomolecules. Substitution at the N-1 or N-2 position of the triazole ring gives rise to distinct isomers with potentially different physicochemical and biological properties. This guide offers a comparative analysis of these two isomeric classes, highlighting the impact of the substituent's position on their anticancer and antimicrobial activities.
Comparative Biological Activity: 1-Substituted vs. 2-Substituted Derivatives
The position of substitution on the benzotriazole ring significantly influences the biological activity of the resulting derivatives. While a comprehensive head-to-head comparison across all biological activities is not extensively documented in the literature, available studies provide valuable insights into the differential effects of N-1 versus N-2 substitution.
Anticancer Activity:
In the realm of anticancer research, both 1- and 2-substituted benzotriazole derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. However, the potency can vary depending on the specific substituent and its position. For instance, studies on HCV NTPase/helicase inhibitors revealed that 2-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole were the most active, with IC50 values around 6.5 µM.[1] Conversely, other research on different molecular scaffolds has highlighted the potent anticancer activity of 1-substituted derivatives. A series of benzotriazole-substituted 2-phenylquinazolines, which are 1-substituted, have shown significant antiproliferative activities against MCF-7 (breast), HeLa (cervical), and HT-29 (colon) cancer cell lines, with IC50 values in the low micromolar range.[2]
Antimicrobial Activity:
In the context of antimicrobial activity, evidence suggests that the substitution pattern plays a crucial role. One study directly comparing 1- and 2-substituted benzotriazole derivatives against Mycobacterium avium found that the 1-substituted isomers were generally more active.[3] This highlights the importance of the N-1 position for conferring antimycobacterial properties in this particular series of compounds. For broader antibacterial activity, a series of 1-substituted benzotriazole derivatives demonstrated potent activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with MIC values as low as 1.56 μg/mL for some compounds.[4] While this study focused on 1-substituted derivatives, it underscores their potential as effective antibacterial agents.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the biological activities of representative 1- and 2-substituted benzotriazole derivatives from various studies.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound ID | Substitution Position | Cancer Cell Line | IC50 (µM) | Reference |
| ARV-2 | 1 | MCF-7 (Breast) | 3.16 | [2] |
| ARV-2 | 1 | HeLa (Cervical) | 5.31 | [2] |
| ARV-2 | 1 | HT-29 (Colon) | 10.6 | [2] |
| Compound 2.1 | Not Specified | VX2 (Carcinoma) | 3.80 | [5] |
| Compound 2.2 | Not Specified | MGC (Stomach) | 3.72 | [5] |
| Compound 2.5 | Not Specified | A549 (Lung) | 5.47 | [5] |
| Compound 2.5 | Not Specified | MKN45 (Stomach) | 3.04 | [5] |
| 2-methyl-TBBt | 2 | (HCV Helicase) | ~6.5 | [1] |
| 2-ethyl-TBBt | 2 | (HCV Helicase) | ~6.5 | [1] |
| 2-propyl-TBBt | 2 | (HCV Helicase) | ~6.5 | [1] |
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Substitution Position | Microorganism | MIC (µg/mL) | Reference |
| Compound 19 | 1 | Bacillus subtilis | 1.56 | [4] |
| Compound 19 | 1 | Staphylococcus aureus | 1.56 | [4] |
| Compound 19 | 1 | Escherichia coli | 6.25 | [4] |
| Compound 19 | 1 | Pseudomonas aeruginosa | 3.12 | [4] |
| Unspecified | 1 | Mycobacterium avium | More Active | [3] |
| Unspecified | 2 | Mycobacterium avium | Less Active | [3] |
Mechanisms of Action: Signaling Pathways and Molecular Targets
The biological effects of benzotriazole derivatives are mediated through their interaction with various cellular pathways and molecular targets.
Induction of Apoptosis:
A significant mechanism underlying the anticancer activity of many benzotriazole derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptosis through mitochondria-mediated pathways.[2] This often involves the activation of a cascade of enzymes called caspases. Specifically, certain benzotriazole derivatives have been shown to enhance the levels of caspase-3, a key executioner caspase in the apoptotic pathway.[6] Another study has implicated the involvement of caspase-7 in the apoptotic process induced by triazole derivatives.[7]
Figure 1. Mitochondria-mediated apoptosis induced by benzotriazole derivatives.
Tubulin Polymerization Inhibition:
Another important anticancer mechanism for some benzotriazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and ultimately cell death. These compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.
Figure 2. Mechanism of tubulin polymerization inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Synthesis of 1- and 2-Substituted Benzotriazole Derivatives:
A general method for the synthesis of 1- and 2-substituted benzotriazole derivatives involves the reaction of benzotriazole with an appropriate alkylating or arylating agent in the presence of a base. The ratio of the 1- and 2-substituted isomers can be influenced by the reaction conditions, such as the solvent, temperature, and the nature of the electrophile.
-
General Procedure: To a solution of benzotriazole in a suitable solvent (e.g., DMF, acetone), a base (e.g., K2CO3, NaH) is added. The mixture is stirred at room temperature for a specified time, followed by the addition of the alkylating or arylating agent. The reaction is then stirred at an appropriate temperature for a period ranging from a few hours to overnight. After completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then dried and concentrated. The resulting mixture of 1- and 2-substituted isomers can be separated by column chromatography.
Figure 3. General workflow for the synthesis of 1- and 2-substituted benzotriazoles.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzotriazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[8]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the benzotriazole derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This comparative guide underscores the significance of the substituent's position on the benzotriazole ring in determining the biological activity of its derivatives. While both 1- and 2-substituted isomers exhibit promising anticancer and antimicrobial properties, subtle structural changes can lead to significant differences in potency and selectivity. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating the rational design and development of novel benzotriazole-based therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the optimization of lead compounds for enhanced efficacy and safety.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 3. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Efficacy of Benzotriazole Derivatives as Corrosion Inhibitors: A Comparative Analysis
In the ongoing battle against metal degradation, corrosion inhibitors play a pivotal role in extending the lifespan and ensuring the reliability of metallic components across various industries. Among the diverse range of organic compounds utilized for this purpose, benzotriazole and its derivatives have emerged as a cornerstone for the protection of metals, particularly copper and its alloys. This guide provides a comparative analysis of the corrosion inhibition efficacy of a benzotriazole derivative, (1-benzyl-1H-1,2,3-triazol-4-yl) methanol, against other notable benzotriazole-based inhibitors.
The primary mechanism by which benzotriazole and its derivatives inhibit corrosion is through the formation of a protective film on the metal surface. This is achieved by the adsorption of the inhibitor molecules onto the metal, effectively creating a barrier that isolates the metal from the corrosive environment. The nitrogen atoms within the triazole ring are crucial to this process, as they can coordinate with metal ions, leading to the formation of a stable, polymeric complex.
Comparative Performance of Benzotriazole Derivatives
To facilitate a clear comparison of the quantitative data, the following table summarizes the inhibition efficiency of various benzotriazole derivatives on mild steel in acidic environments, as determined by different electrochemical and gravimetric methods.
| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Test Method | Inhibition Efficiency (%) | Reference |
| (1-benzyl-1H-1,2,3-triazol-4-yl) methanol (BTM) | Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | Weight Loss | 91.67 | [1] |
| 5 x 10⁻⁴ M | Potentiodynamic Polarization | 91.3 | [1] | |||
| 5 x 10⁻⁴ M | Electrochemical Impedance Spectroscopy | 90.9 | [1] | |||
| Benzotriazole (BTA) | Mild Steel | 1 M H₂SO₄ | 1 mM | Weight Loss | 84.3 | [2] |
| 1 mM | Potentiodynamic Polarization | 82.2 | [2] | |||
| 1-Acetyl-1H-benzotriazole (ABTZ) | Mild Steel | 1 M HCl | 500 ppm | Potentiodynamic Polarization | 80.55 | [3][4] |
| 1-Aminobenzotriazole (1-ABT) | Mild Steel | 0.5 M HCl | 400 ppm | Weight Loss | ~98 | [5] |
From the data, it is evident that all the studied benzotriazole derivatives exhibit significant corrosion inhibition properties for mild steel in acidic media. Notably, 1-Aminobenzotriazole shows a remarkably high inhibition efficiency of approximately 98%. (1-benzyl-1H-1,2,3-triazol-4-yl) methanol also demonstrates excellent performance, with inhibition efficiencies exceeding 90% in most tests.[1] While still effective, Benzotriazole and 1-Acetyl-1H-benzotriazole show slightly lower, yet substantial, inhibition efficiencies in the cited studies.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this comparison.
Weight Loss Method
This gravimetric technique is a fundamental method for determining corrosion rates.
-
Specimen Preparation: Mild steel specimens of known dimensions and weight are mechanically polished with emery papers of various grades, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Immersion Test: The prepared specimens are immersed in the corrosive solution (e.g., 1 M HCl or 1 M H₂SO₄) with and without the addition of various concentrations of the inhibitor for a specified duration (e.g., 24 hours) at a constant temperature.
-
Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).
The inhibition efficiency is calculated using the formula: %IE = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These experiments are typically conducted using a three-electrode setup consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves (Tafel plots) provide information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reactions. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies to the working electrode at its open circuit potential. The impedance data is used to model the corrosion process and determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates the formation of a protective film.
Logical Workflow for Inhibitor Comparison
The following diagram illustrates the logical workflow for comparing the efficacy of different corrosion inhibitors.
Caption: Logical workflow for the comparative evaluation of corrosion inhibitors.
Conclusion
Benzotriazole and its derivatives are highly effective corrosion inhibitors for mild steel in acidic environments. While direct comparative data for this compound is scarce, the available information on a closely related derivative, (1-benzyl-1H-1,2,3-triazol-4-yl) methanol, indicates its strong potential as a high-performance inhibitor. The comparison with other benzotriazole derivatives like Benzotriazole, 1-Acetyl-1H-benzotriazole, and 1-Aminobenzotriazole, based on data from separate studies, suggests that the efficacy can vary depending on the specific molecular structure. For researchers and professionals in drug development and materials science, this guide highlights the importance of the benzotriazole scaffold in designing effective corrosion inhibitors and underscores the need for further direct comparative studies to enable a more precise selection for specific applications.
References
A Comparative Analysis of the Antimicrobial Efficacy of 1-Benzyl-1H-benzotriazole Derivatives
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, 1-Benzyl-1H-benzotriazole derivatives have emerged as a promising class of heterocyclic compounds. This guide provides a comparative overview of the antimicrobial activity of these derivatives against various microorganisms, juxtaposed with other relevant antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new and effective therapeutic agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives and comparative compounds is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Specific Derivative/Compound | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1-Benzyl-1,2,3-triazole Derivatives | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol | Staphylococcus aureus | 50 - 200 | - | - |
| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Escherichia coli AO11 & AO15 | 50 - 400 | - | - | |
| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Salmonella enterica serovar Typhi | 50 - 400 | - | - | |
| Benzotriazole Derivatives | 1,3-bis(benzotriazol-1-yl)-propan-2-ol (Complex 4) | Candida tropicalis (Fluconazole-resistant) | 62.5 | Caspofungin | 0.125 |
| Benzimidazole Derivatives | 1,3-dioctyl-1H-benzimidazol-3-ium | Candida stellatoidea | 6.25 | Fluconazole | - |
| 1,3-dioctyl-1H-benzimidazol-3-ium | Candida albicans | - | Fluconazole | - | |
| Standard Antifungal | Fluconazole | Candida albicans | 0.25 - 1.0 | - | - |
| Fluconazole | Aspergillus fumigatus | >64 - >256 | - | - |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for Antibacterial and Antifungal Susceptibility Testing
1. Preparation of Microbial Inoculum:
-
Bacterial or fungal isolates are cultured on a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi) at 35-37°C for 18-24 hours.
-
A suspension of the microbial colonies is prepared in a sterile saline solution.
-
The concentration of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).[1]
2. Preparation of Antimicrobial Solutions:
-
The test compounds (this compound derivatives and comparative agents) are dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.
-
A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included for quality assurance.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[1]
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.[1]
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: General workflow for the synthesis and antimicrobial screening of benzotriazole derivatives.
Caption: Step-by-step process of the broth microdilution assay for MIC determination.
References
A Comparative Guide to the Synthesis of 1-Benzyl-1H-benzotriazole: Conventional vs. Microwave-Assisted Methods
For researchers and professionals in the field of drug development and organic synthesis, the efficiency and yield of chemical reactions are paramount. The synthesis of 1-Benzyl-1H-benzotriazole, a versatile building block in medicinal chemistry, can be achieved through both traditional heating methods and modern microwave-assisted techniques. This guide provides a detailed comparison of these two approaches, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Performance Comparison at a Glance
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional methods in terms of reaction time and yield. The data presented below highlights the enhanced efficiency of microwave irradiation for the synthesis of this compound and related derivatives.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 3 - 4 hours | 5 minutes |
| Yield | ~93% | High (often exceeding conventional methods) |
| Energy Source | Oil bath, heating mantle | Microwave irradiation (200 W) |
| Solvent | Ethanol/Water mixture or Chloroform | Solvent-free or minimal solvent (e.g., DMF) |
| Temperature | 60 °C (333 K) or 40°C followed by cooling to 0°C | Not explicitly controlled, relies on microwave energy |
Experimental Protocols
Below are detailed experimental procedures for both the conventional and microwave-assisted synthesis of this compound.
Conventional Synthesis Protocol
This method involves the reaction of the sodium salt of benzotriazole with benzyl chloride under reflux.[1] An alternative high-yield method starts from o-phenylenediamine.
Method 1: From Sodium Benzotriazole [1]
-
A mixture of the sodium salt of benzotriazole (1 mmol) and benzyl chloride (1 mmol) is prepared in a 5 ml solution of ethanol and water.
-
The mixture is heated to 60°C (333 K) with continuous stirring for 4 hours.
-
Following the reaction, the mixture is set aside for slow evaporation to yield crystals of this compound.
Method 2: One-Pot Synthesis from o-Phenylenediamine
-
A mixture of o-phenylenediamine (0.01 mol) and NaH (0.01 mol) in dry chloroform is stirred for 15 minutes at 40°C.
-
Benzyl chloride (0.01 mol) is then slowly added, and the solution is stirred for an additional 3 hours.
-
The solvent is removed under reduced pressure, and 1 ml of ice-cold water is added, followed by stirring for 15 minutes at 0°C.
-
Freshly prepared cold HCl (0.01 mol) is added slowly, and the mixture is stirred for another 20 minutes.
-
A freshly prepared solution of NaNO₂ (0.01 mol) in 1 ml of ice-cold water is added dropwise at 0°C.
-
After the addition is complete, the reaction is stirred for a further 30 minutes.
-
The crude product is filtered, washed with water, and purified by flash column chromatography to afford pure this compound (93% yield).
Microwave-Assisted Synthesis Protocol
This solvent-free approach offers a rapid and efficient alternative to conventional heating.[2][3]
-
In a mortar, grind together benzotriazole (0.01 mol), potassium carbonate (K₂CO₃, 0.045 mol), and a phase transfer catalyst such as tetrabutylammonium bromide (Bu₄NBr, 0.05 g) for 10 minutes at room temperature.
-
The ground mixture is then irradiated in a microwave oven at 200 W for 5 minutes.
-
After irradiation, a 40% NaOH solution is added.
-
The product is then recrystallized from ethanol to yield pure this compound.
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental stages for both synthesis methods.
Caption: Conventional synthesis workflow for this compound.
Caption: Microwave-assisted synthesis workflow for this compound.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Substituted Benzotriazoles: Alternative Methodologies and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-substituted benzotriazoles is a cornerstone in the development of a wide range of pharmaceuticals and functional materials. These versatile scaffolds are integral to compounds exhibiting antimicrobial, analgesic, and anti-inflammatory properties. While traditional synthetic routes have been well-established, the demand for more efficient, environmentally benign, and higher-yielding methodologies has driven the exploration of alternative synthetic strategies. This guide provides an objective comparison of various methods for the synthesis of 1-substituted benzotriazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Conventional vs. Modern Synthetic Approaches: A Paradigm Shift
The classical approach to N-alkylation of benzotriazole often involves prolonged reaction times under conventional heating with reagents that can be harsh and environmentally taxing.[1] In contrast, modern techniques such as microwave irradiation and ultrasound assistance have emerged as powerful tools to accelerate these transformations, often leading to improved yields and cleaner reaction profiles.[2][3]
This guide will delve into a comparative analysis of the following synthetic methodologies:
-
Conventional Heating: The benchmark for comparison, typically involving refluxing in a suitable solvent.
-
Microwave-Assisted Synthesis: A green chemistry approach that utilizes microwave energy to rapidly heat the reaction mixture.[4]
-
Ultrasound-Assisted Synthesis: Employs acoustic cavitation to enhance reaction rates and yields.[5][6]
-
Copper-Catalyzed Synthesis: Utilizes copper catalysts to facilitate the coupling of benzotriazole with various substrates.[7][8]
-
One-Pot Synthesis: Streamlines the synthetic process by combining multiple reaction steps in a single flask.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data for the synthesis of various 1-substituted benzotriazoles using different methodologies, allowing for a direct comparison of their efficiencies.
Table 1: Comparison of Conventional Heating and Microwave-Assisted Synthesis for N-Alkylation of Benzotriazole [3][9]
| Entry | Alkylating Agent | Method | Reaction Time | Yield (%) |
| 1 | Dichloromethane | Conventional (Reflux) | 6 h | 57.67 |
| 2 | Dichloromethane | Microwave Irradiation (490 W) | 3 min | 67.6 |
| 3 | Phenylhydrazine | Conventional (Reflux) | 5 h 30 min | 82.47 |
| 4 | Phenylhydrazine | Microwave Irradiation (350 W) | 3 min | 93.81 |
| 5 | Hydrazine | Conventional (Reflux) | 5 h 30 min | 64.66 |
| 6 | Hydrazine | Microwave Irradiation (350 W) | 5 min | 74.43 |
| 7 | p-Toluidine | Conventional (Reflux) | 3 h | 50.8 |
| 8 | p-Toluidine | Microwave Irradiation (350 W) | 5 min | 79.83 |
Table 2: Comparison of Synthesis Methods for 1-(chloromethyl)-1H-benzotriazole [2][4]
| Method | Reagents | Solvent | Reaction Time | Yield (%) |
| Conventional (Reflux) | Benzotriazole, Dichloromethane, K₂CO₃ | DMF | 6 h | 68 |
| Microwave Irradiation (180 W) | Benzotriazole, Dichloromethane, K₂CO₃ | DMF | 4 min 20 s | 75 |
Table 3: Yield Comparison for the Synthesis of 5-Substituted Benzotriazole Derivatives [10]
| Product | Method | Reaction Time | Yield (%) |
| 5-substituted benzotriazole amides (4a-c) | Conventional | 4 h | 65-72 |
| 5-substituted benzotriazole amides (4a-c) | Microwave Irradiation (180 W) | 4 min 30 s | 83-93 |
| 5-chloromethylbenzotriazole (6) | Conventional | - | 72 |
| 5-chloromethylbenzotriazole (6) | Microwave Irradiation | - | 85 |
| 5-substituted benzotriazole derivatives (7a-c, 8a) | Conventional | - | 23-76 |
| 5-substituted benzotriazole derivatives (7a-c, 8a) | Microwave Irradiation | - | 42-83 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 1-Substituted Benzotriazoles[2][4]
-
In a round-bottom flask, combine benzotriazole (1.0 eq), the appropriate alkylating or acylating agent (1.0-1.2 eq), and a suitable base such as potassium carbonate (1.0-1.5 eq).
-
Add a minimal amount of a high-boiling point solvent like N,N-dimethylformamide (DMF) to ensure efficient microwave absorption.
-
Place the flask in a domestic or dedicated laboratory microwave oven.
-
Irradiate the reaction mixture at a specified power (e.g., 180-490 W) for a short duration (typically 3-5 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or hot water).
Protocol 2: General Procedure for Ultrasound-Assisted Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (as a related synthesis)[5]
-
In a suitable reaction vessel, mix the terminal alkyne (1.2 mmol), benzyl halide (1.0 mmol), and sodium azide (1.2 mmol) in water (3 mL).
-
Add the catalyst (e.g., a natural biopolymer-supported copper catalyst).
-
Subject the mixture to ultrasonic irradiation in a laboratory ultrasonic cleaning bath at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, separate the catalyst by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product by recrystallization from an ethanol/water mixture.
Protocol 3: General Procedure for Copper-Catalyzed Synthesis of 1,3-Diynes (Illustrative of Cu-catalyzed coupling)[7]
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol), benzotriazole (5.0 mol%), copper(I) iodide (2.0 mol%), and potassium carbonate (0.5 mmol) in DMF (1 mL) under an air atmosphere.
-
Stir the reaction mixture vigorously at room temperature for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, add ethyl acetate to the reaction mixture and wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: One-Pot Synthesis of N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines[2]
-
To a solution of 1-hydroxymethyl-benzotriazole (1.0 eq) and a phenylethylamine (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 30 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows of the described synthetic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-1H-benzotriazole Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Benzyl-1H-benzotriazole analogues, focusing on their antimicrobial and antiviral activities. The information presented herein is a synthesis of data from multiple studies to offer a comprehensive overview for researchers in the field of drug discovery and development. While a direct comparison is challenging due to variations in experimental conditions across different studies, this guide aims to consolidate the available quantitative data and key SAR findings to facilitate future research.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for this compound analogues and related derivatives, highlighting their inhibitory activities against various pathogens. It is important to note that the data is compiled from different sources and direct comparison of absolute values should be made with caution.
Table 1: Antiviral Activity of Benzotriazole Analogues
| Compound ID | Structure/Substitution | Virus | Assay | Activity (EC₅₀ in µM) | Reference |
| 1 | N-(4-(2H-benzo[d][1][2]triazol-2-yl)phenyl)-R-amide derivative 17 | Coxsackievirus B5 (CV-B5) | Antiviral Assay | 6.9 | [3] |
| 2 | N-(4-(2H-benzo[d][1]triazol-2-yl)phenyl)-R-amide derivative 18 | Coxsackievirus B5 (CV-B5) | Antiviral Assay | 5.5 | [3] |
| 3 | N-(4-(2H-benzo[d][1]triazol-2-yl)phenyl)-R-amide derivative 17 | Poliovirus (Sb-1) | Antiviral Assay | 20.5 | [3] |
| 4 | N-(4-(2H-benzo[d][1][3]triazol-2-yl)phenyl)-R-amide derivative 18 | Poliovirus (Sb-1) | Antiviral Assay | 17.5 | [3] |
| 5 | Benzotriazole derivative 11b | Coxsackievirus B5 | Antiviral Assay | 6 - 18.5 | [4] |
| 6 | Benzotriazole derivative 18e | Coxsackievirus B5 | Antiviral Assay | 6 - 18.5 | [4] |
| 7 | Benzotriazole derivative 41a | Coxsackievirus B5 | Antiviral Assay | 6 - 18.5 | [4] |
| 8 | Benzotriazole derivative 43a | Coxsackievirus B5 | Antiviral Assay | 6 - 18.5 | [4] |
| 9 | Benzotriazole derivative 99b | Coxsackievirus B5 | Antiviral Assay | 6 - 18.5 | [4] |
Table 2: Antibacterial Activity of Benzotriazole Analogues
| Compound ID | Structure/Substitution | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| 10 | 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one (19) | Bacillus subtilis | 1.56 | [5] |
| 11 | 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one (19) | Staphylococcus aureus | 1.56 | [5] |
| 12 | 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one (19) | Streptococcus faecalis | 1.56 | [5] |
| 13 | 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one (19) | Pseudomonas aeruginosa | 3.12 | [5] |
| 14 | 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one (19) | Escherichia coli | 6.25 | [5] |
| 15 | 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one (19) | Enterobacter cloacae | 6.25 | [5] |
| 16 | Benzotriazole-based β-amino alcohol 4e | Staphylococcus aureus (ATCC-25923) | 8 µM | [6][7] |
| 17 | Benzotriazole-based β-amino alcohol 4a | Staphylococcus aureus (ATCC-25923) | 32 µM | [6][7] |
| 18 | Benzotriazole-based oxazolidine 5f | Staphylococcus aureus (ATCC-25923) | 64 µM | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standardized methods and can be adapted for the evaluation of novel this compound analogues.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the in vitro antimicrobial susceptibility of bacteria and fungi to antimicrobial agents.[1][8][9]
1. Preparation of Microbial Inoculum:
-
From a fresh agar plate culture, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline (0.85% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound, typically in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth within a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 28-35°C for 24-72 hours for fungi.
4. Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: HCV NS3 Helicase Inhibition Assay (Fluorescence Polarization-Based)
This assay is used to identify inhibitors of the HCV NS3 helicase by measuring their effect on the enzyme's ability to bind to a single-stranded nucleic acid substrate.[2][10]
1. Reagents and Materials:
-
Recombinant HCV NS3 helicase domain (NS3h).
-
Fluorescently labeled single-stranded DNA or RNA oligonucleotide substrate (e.g., a 15-nucleotide deoxythymidine polymer, dT15).
-
Assay buffer (e.g., 25 mM MOPS, pH 6.5, 3 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100).
-
384-well black microplates.
-
Fluorescence polarization plate reader.
2. Assay Procedure:
-
Add the test compounds dissolved in DMSO to the wells of the microplate.
-
Add the HCV NS3h protein to the wells and incubate briefly with the compounds.
-
Initiate the binding reaction by adding the fluorescently labeled oligonucleotide substrate.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
3. Data Analysis:
-
A decrease in fluorescence polarization indicates inhibition of the NS3h-oligonucleotide interaction.
-
The concentration of the compound that causes a 50% reduction in the binding signal (IC₅₀) is calculated by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key experimental workflows and structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. rjptonline.org [rjptonline.org]
- 10. DSpace [kuscholarworks.ku.edu]
Comparative In Vitro Antifungal Efficacy of 1-Benzyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of 1-Benzyl-1H-benzotriazole Against Standard Antifungal Agents
In the persistent search for novel antifungal agents to combat the growing challenge of fungal resistance, benzotriazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the in vitro antifungal activity of this compound against established antifungal drugs: Fluconazole, Itraconazole, and Amphotericin B. The data presented is compiled from various in vitro studies to offer a quantitative and objective evaluation for researchers in mycology and drug development.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of this compound and standard antifungal agents against two common pathogenic fungal strains, Candida albicans and Aspergillus niger.
It is important to note that while extensive data is available for standard antifungals, specific MIC values for the parent compound this compound are not widely reported in publicly available literature. Therefore, for the purpose of this comparative guide, a representative MIC value from a closely related N-benzyl benzotriazole derivative has been utilized to provide a reasonable estimation of its potential activity. This assumption should be taken into consideration when interpreting the data.
| Compound | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |
| This compound (representative value) | 6.25[1] | 12.5[1] |
| Fluconazole | 0.25 - 8.0[2] | >64[2] |
| Itraconazole | 0.03 - 1.0[3] | 0.12 - >16[4][5][6][7][8] |
| Amphotericin B | 0.25 - 1.0[9][10] | 0.12 - 2.0[4] |
Data Interpretation:
Based on the available data, this compound, as represented by its close structural analogs, demonstrates moderate in vitro activity against Candida albicans and Aspergillus niger. While its efficacy against C. albicans appears to be less potent than Fluconazole, Itraconazole, and Amphotericin B, it shows potential activity against A. niger, a species for which Fluconazole is largely ineffective. The activity of Itraconazole and Amphotericin B against A. niger remains superior.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Like other azole antifungal agents, benzotriazole derivatives are understood to exert their antifungal effects by disrupting the integrity of the fungal cell membrane.[11] The proposed mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the production of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[12][13][14][15]
By inhibiting lanosterol 14α-demethylase, this compound disrupts the production of ergosterol. This leads to the accumulation of toxic sterol intermediates and a loss of membrane fluidity and function, ultimately inhibiting fungal growth and proliferation.
Mechanism of Action of this compound.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is performed following standardized methodologies to ensure reproducibility and comparability of results. The protocols outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the most widely accepted.
Broth Microdilution Method (Based on CLSI M27-A4 and EUCAST E.DEF 7.3.2)
This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal strain.
1. Preparation of Antifungal Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
2. Serial Dilutions:
-
The stock solution is serially diluted in RPMI-1640 medium (buffered with MOPS) to achieve a range of concentrations.
3. Inoculum Preparation:
-
Fungal colonies from a fresh culture are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
4. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted compound is inoculated with the fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth in the control well (containing no drug). This can be assessed visually or by using a spectrophotometer to measure optical density.
Experimental Workflow for MIC Determination.
Conclusion
This compound demonstrates a moderate level of in vitro antifungal activity against key pathogenic fungi. Its mechanism of action, believed to be the inhibition of ergosterol biosynthesis, aligns with that of established azole antifungals, suggesting a targeted and specific mode of action. While its potency may not surpass that of current frontline drugs, its activity against a broad spectrum of fungi, including those with intrinsic resistance to other agents, warrants further investigation. The data presented here serves as a valuable resource for researchers and drug development professionals, providing a foundation for future studies to explore the therapeutic potential of this compound and its derivatives in the fight against fungal infections. Further studies are encouraged to establish a more comprehensive antifungal profile and to explore potential synergistic effects with other antifungal agents.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. Physiological Responses of Aspergillus niger Challenged with Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of ergosterol | PPTX [slideshare.net]
- 15. mdpi.com [mdpi.com]
Performance Benchmark: 1-Benzyl-1H-benzotriazole and its Derivatives in Material Protection
A Comparative Guide for Researchers and Scientists
In the field of material science, particularly in the prevention of metallic corrosion, the selection of an effective inhibitor is critical for ensuring the longevity and integrity of components. This guide provides an objective comparison of the corrosion inhibition performance of a derivative of 1-Benzyl-1H-benzotriazole against its parent compound, benzotriazole (BTA), a well-established inhibitor, particularly for copper and its alloys. The data presented is synthesized from experimental studies to offer a clear benchmark for researchers in materials science and drug development.
Executive Summary
This guide focuses on the performance of N-benzyl-1H-benzotriazole-1-carbothioamide (BBC), a derivative of this compound, as a corrosion inhibitor for copper in a highly corrosive 1 M nitric acid (HNO₃) solution. Experimental data from weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) demonstrate that the benzyl-substituted derivative is an effective mixed-type inhibitor. Its performance is compared with that of the widely used benzotriazole (BTA), providing a benchmark for its potential applications in material protection. The presence of the benzyl group appears to contribute significantly to the protective properties of the benzotriazole molecule.
Quantitative Performance Data
The following tables summarize the key performance metrics for N-benzyl-1H-benzotriazole-1-carbothioamide (BBC) and the parent compound, Benzotriazole (BTA), in inhibiting the corrosion of copper in 1 M HNO₃.
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) - Blank | Corrosion Rate (mg cm⁻² h⁻¹) - With BBC[1] | Inhibition Efficiency (%IE) - BBC[1] |
| 1 x 10⁻⁶ | 1.15 | 0.58 | 49.6 |
| 5 x 10⁻⁶ | 1.15 | 0.43 | 62.6 |
| 1 x 10⁻⁵ | 1.15 | 0.31 | 73.0 |
| 5 x 10⁻⁵ | 1.15 | 0.19 | 83.5 |
| 1 x 10⁻⁴ | 1.15 | 0.12 | 89.6 |
| 5 x 10⁻⁴ | 1.15 | 0.08 | 93.0 |
Note: Data for Benzotriazole (BTA) under identical conditions for direct comparison in this table was not available in the searched literature.
Table 2: Potentiodynamic Polarization Data for Copper in 1 M HNO₃
| Inhibitor (Concentration) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA cm⁻²) | Anodic Tafel Slope (βa) (mV dec⁻¹) | Cathodic Tafel Slope (βc) (mV dec⁻¹) | Inhibition Efficiency (%IE) |
| Blank | -58 | 28.5 | 85 | -110 | - |
| BBC (5 x 10⁻⁴ M) [1] | -45 | 3.1 | 75 | -98 | 89.1 |
| BTA | Data not available under identical conditions |
Note: The shift in Ecorr for BBC is less than 85 mV, indicating it acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions.[1]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 1 M HNO₃
| Inhibitor (Concentration) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) | Inhibition Efficiency (%IE) |
| Blank | 280 | 150 | - |
| BBC (5 x 10⁻⁴ M) [1] | 3150 | 45 | 91.1 |
| BTA | Data not available under identical conditions |
Mechanism of Action & Experimental Workflow
The primary mechanism of corrosion inhibition for benzotriazole derivatives involves the adsorption of the molecule onto the metal surface, forming a protective film. The nitrogen atoms in the triazole ring play a crucial role by coordinating with the metal atoms. The benzyl group in the derivative molecule enhances its protective capability by increasing the surface coverage and creating a more hydrophobic barrier against corrosive species.
Below are diagrams illustrating the general workflow for evaluating corrosion inhibitors and a simplified representation of the protective mechanism.
Caption: General experimental workflow for benchmarking corrosion inhibitor performance.
Caption: Simplified mechanism of corrosion inhibition by adsorption and film formation.
Experimental Protocols
The methodologies summarized below are based on the experimental procedures used for testing the N-benzyl-1H-benzotriazole-1-carbothioamide (BBC) derivative.[1]
Weight Loss Measurements
-
Coupon Preparation: Copper coupons with dimensions of 2.5 cm x 2.0 cm x 0.05 cm were used. The coupons were abraded with a series of emery papers, washed with double-distilled water, degreased with acetone, and dried.[1]
-
Test Procedure: Pre-weighed coupons were immersed in 100 mL of 1 M HNO₃ solution, both with and without various concentrations of the inhibitor, for a 36-hour period at 25 ± 1°C.
-
Data Analysis: After the immersion period, the coupons were removed, washed, dried, and re-weighed. The weight loss was used to calculate the corrosion rate (w) in mg cm⁻² h⁻¹. The inhibition efficiency (IE%) was calculated using the formula: IE% = [1 - (w / w₀)] x 100 where w is the corrosion rate in the presence of the inhibitor and w₀ is the corrosion rate in the blank solution.[1]
Potentiodynamic Polarization (PDP)
-
Electrochemical Cell: A standard three-electrode cell was used, consisting of the copper coupon as the working electrode, a platinum mesh as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Procedure: The working electrode was immersed in the test solution until a stable open circuit potential (OCP) was reached. The potentiodynamic polarization scan was then performed by sweeping the potential from -250 mV to +250 mV (vs. OCP) at a scan rate of 1 mV/s.
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) were determined by extrapolating the linear Tafel segments of the anodic and cathodic curves. The inhibition efficiency (IE%) was calculated as: IE% = [1 - (icorr / icorr₀)] x 100 where icorr is the corrosion current density with the inhibitor and icorr₀ is the corrosion current density without the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell: The same three-electrode setup as in the PDP measurements was used.
-
Test Procedure: EIS measurements were carried out at the open circuit potential. A sinusoidal AC perturbation of 10 mV was applied over a frequency range from 100 kHz to 10 mHz.
-
Data Analysis: The impedance data was plotted as Nyquist plots. The charge transfer resistance (Rct) was determined from these plots, often by fitting the data to an equivalent electrical circuit. The inhibition efficiency (IE%) was calculated using the Rct values: IE% = [1 - (Rct₀ / Rct)] x 100 where Rct is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance in the blank solution.
References
A Comparative Analysis of the Biological Effects of Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzotriazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial effects of various benzotriazole derivatives, supported by experimental data and detailed methodologies. The information is intended to assist researchers in navigating the structure-activity relationships of these compounds and to inform the design of novel therapeutic agents.
Anticancer Activity of Benzotriazole Derivatives
A significant number of benzotriazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for several potent anticancer benzotriazole derivatives is the inhibition of tubulin polymerization, a critical process for cell division.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzotriazole derivatives against a panel of human cancer cell lines. The data is compiled from various studies to provide a comparative overview.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| ARV-2 | 2-Phenylquinazoline | MCF-7 (Breast) | 3.16 | [1][2][3] |
| HeLa (Cervical) | 5.31 | [1][2][3] | ||
| HT-29 (Colon) | 10.6 | [1][2][3] | ||
| Compound 4 | 1,3,4-Oxadiazole | MCF-7 (Breast) | 5.68 (µg/ml) | [4][5] |
| HT-29 (Colon) | 10.21 (µg/ml) | [4][5] | ||
| Compound 2.1 | Tyrosine Kinase Inhibitor | VX2 (Carcinoma) | 3.80 | [6] |
| Compound 2.2 | Tyrosine Kinase Inhibitor | MGC (Stomach) | 3.72 | [6] |
| Compound 2.5 | Tyrosine Kinase Inhibitor | A549 (Lung) | 5.47 | [6] |
| MKN45 (Stomach) | 3.04 | [6] | ||
| Compound 5 | 4'-fluoro-acrylonitrile | HeLa (Cervical) | ~0.1 - 1.0 (nM range) | [7] |
| Compound 12 | 4'-fluoro-acrylonitrile | HeLa (Cervical) | ~0.1 - 1.0 (nM range) | [7] |
| HK-10 | Imidazole-thione | MDA-MB-231 (Breast) | 0.81 | [2] |
| AV-6 | 4-Phenyl-1,2,3-triazole | HCT-116 (Colon) | 1.2 | [2] |
| MCF-7 (Breast) | 5.5 | [2] | ||
| HT-29 (Colon) | 1.9 | [2] | ||
| AV-14 | 4-Phenyl-1,2,3-triazole | HCT-116 (Colon) | 4.7 | [2] |
| MCF-7 (Breast) | 1.7 | [2] | ||
| HT-29 (Colon) | 1.4 | [2] |
Mechanism of Action: Tubulin Polymerization Inhibition
Several studies have identified that a key mechanism of anticancer action for certain benzotriazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3][8] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.[1][2][3]
Caption: Inhibition of tubulin polymerization by benzotriazole derivatives leading to apoptosis.
Antimicrobial Activity of Benzotriazole Derivatives
Benzotriazole derivatives also exhibit a broad range of antimicrobial activities against various pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[9]
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzotriazole derivatives against a variety of microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µM) | Reference |
| Compound 4a | β-Amino Alcohol | Staphylococcus aureus | 32 | [10][11] |
| Bacillus subtilis | 64 | [10][11] | ||
| Compound 4e | β-Amino Alcohol | Staphylococcus aureus | 8 | [10][11] |
| Bacillus subtilis | 16 | [10][11] | ||
| Compound 4i | β-Amino Alcohol | Bacillus subtilis | 16 | [10][11] |
| Compound 4k | β-Amino Alcohol | Bacillus subtilis | 16 | [10][11] |
| Compound 4m | β-Amino Alcohol | Bacillus subtilis | 64 | [10][11] |
| Compound 4n | β-Amino Alcohol | Bacillus subtilis | 16 | [10][11] |
| Compound 4o | β-Amino Alcohol | Bacillus subtilis | 64 | [10][11] |
| Compound 5d | Oxazolidine | Bacillus subtilis | 64 | [10][11] |
| Compound 5e | Oxazolidine | Bacillus subtilis | 32 | [10][11] |
| Compound 5f | Oxazolidine | Staphylococcus aureus | 64 | [10][11] |
| Bacillus subtilis | 64 | [10][11] | ||
| Compound 5g | Oxazolidine | Bacillus subtilis | 8 | [10][11] |
| Compound 5h | Oxazolidine | Bacillus subtilis | 16 | [10][11] |
| Compound (16h) | Piperidine | Escherichia coli | 6.25 (µg/ml) | [12] |
| Rhizopus species | 6.25 (µg/ml) | [12] | ||
| Compound (16f) | Piperidine | Candida albicans | 6.25 (µg/ml) | [12] |
| Compound (22b') | 5,6-disubstituted | Candida albicans | 1.6 - 25 (µg/ml) | [12] |
| Compound (22d) | 5,6-disubstituted | Candida albicans | 1.6 - 25 (µg/ml) | [12] |
| Compound (22e') | 5,6-disubstituted | Candida albicans | 1.6 - 25 (µg/ml) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays mentioned in this guide.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: A stepwise workflow of the MTT assay for determining cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzotriazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of each benzotriazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
References
- 1. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 4. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. jrasb.com [jrasb.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1-Benzyl-1H-benzotriazole: A Step-by-Step Guide
Disclaimer: This document provides guidance on the proper disposal of 1-Benzyl-1H-benzotriazole based on available safety data for the closely related compound, 1H-Benzotriazole. A specific Safety Data Sheet (SDS) for this compound was not located. Researchers, scientists, and drug development professionals must consult the official SDS provided by their supplier and adhere to their institution's and local hazardous waste regulations.
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. This compound is categorized as harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1][2] Adherence to the following procedural steps is essential for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, chemical safety goggles or a face shield, and a lab coat.[3][4] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3][4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Characterize the waste. Determine if the this compound to be disposed of is unused, contaminated, or a component of a reaction mixture.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.[3]
-
Segregate solid waste from liquid waste.
-
-
Containerization and Labeling:
-
Place solid this compound waste in a clean, dry, and sealable container that is compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The concentration and any other components of the waste mixture should also be listed.
-
Ensure the container is kept tightly closed to prevent the release of dust or vapors.[4]
-
-
Storage Prior to Disposal:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This storage area should be secure, well-ventilated, and away from heat, sparks, open flames, and incompatible materials.[3]
-
-
Disposal:
-
Dispose of the waste through an approved hazardous waste disposal facility.[1][2][5]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash, as it is harmful to aquatic life.[1][2][4][6]
-
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert others. Avoid generating dust.[3][4] For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3] Ensure proper PPE is worn during cleanup. For large spills, contact your institution's EHS or emergency response team.
Hazard Data for 1H-Benzotriazole
The following table summarizes key hazard data for the parent compound, 1H-Benzotriazole. This information should be considered as indicative for this compound, but not a direct substitute for the specific SDS.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][7] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[4][7] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | H411 | Toxic to aquatic life with long lasting effects.[7] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4] |
| Flammable Solid | H228 | Flammable solid.[4] |
This data is for 1H-Benzotriazole and is intended for guidance only.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
Essential Safety and Logistical Information for Handling 1-Benzyl-1H-benzotriazole
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Benzyl-1H-benzotriazole was located. The following guidance is based on the safety information for the parent compound, 1H-Benzotriazole, and related benzotriazole derivatives. The addition of a benzyl group may alter the chemical's properties and potential hazards. Therefore, this information should be used as a starting point for a comprehensive risk assessment, and all handling should be conducted by trained personnel in a controlled laboratory environment.
This document provides essential procedural guidance for the safe handling, storage, and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended based on the hazards associated with 1H-Benzotriazole.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specification/Standard |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Protective clothing to prevent skin contact. | Glove suitability and durability depend on usage. Consult with the glove supplier for specific recommendations.[3] |
| Respiratory | A NIOSH or European Standard EN 149 approved respirator should be used when ventilation is inadequate or when handling dusty material to avoid inhalation. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
Operational and Disposal Plans
Safe Handling and Storage:
-
Handling:
-
Storage:
Disposal Plan:
-
Dispose of waste in accordance with all local, state, and federal regulations.[4]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
-
Contaminated packaging should be treated as the product itself and disposed of accordingly.[6]
Experimental Protocols: Accidental Release Measures
In the event of a spill or leak:
-
Evacuate and Secure the Area:
-
Don Appropriate PPE:
-
Wear the personal protective equipment outlined in Table 1.
-
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Waste Disposal:
-
Dispose of all contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.[4]
-
Quantitative Data
The following table summarizes available physical and chemical properties for this compound.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Melting Point | 36.5-37.5 °C[7] |
| Boiling Point | 168-169 °C[7] |
| Density | 1.18±0.1 g/cm³ (Predicted)[7] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions[7] |
| pKa | 1.35±0.30 (Predicted)[7] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemos.de [chemos.de]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. This compound CAS#: 4706-43-8 [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
